tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-methylsulfonyloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRKOSMSFLBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399808 | |
| Record name | tert-Butyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141699-57-2 | |
| Record name | tert-Butyl 3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141699-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
CAS Number: 132945-75-6
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed exploration of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a chiral pyrrolidine derivative crucial for the synthesis of complex nitrogen-containing molecules in pharmaceutical research and development.[1] Its utility stems from the presence of a methanesulfonyloxy (mesyloxy) group, which serves as an excellent leaving group in nucleophilic substitution reactions.[1] This document outlines its chemical and physical properties, a detailed synthesis protocol, an exemplary experimental procedure for its application in nucleophilic substitution, and its safety profile.
Chemical and Physical Properties
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a white to off-white solid. Below is a summary of its key properties:
| Property | Value | Source |
| CAS Number | 132945-75-6 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₅S | [1][2] |
| Molecular Weight | 265.33 g/mol | [1][2] |
| Appearance | White to off-white solid | Vendor Data |
| Purity | ≥97% | [2] |
| Boiling Point (Predicted) | 392.9 ± 31.0 °C | Acmec Biochemical |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | Acmec Biochemical |
| pKa (Predicted) | -3.65 ± 0.40 | Acros Pharmatech |
| Storage | 2-8°C, sealed in a dry, well-ventilated area | [3] |
Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
The synthesis of the title compound is typically achieved through the mesylation of the corresponding alcohol, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Synthesis Pathway
References
In-Depth Technical Guide: tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. It is particularly prominent in the development of targeted protein degradation therapeutics, such as Proteolysis-Targeting Chimeras (PROTACs). This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant role as a linker component in PROTACs. The information is intended to support researchers and scientists in its effective application in drug discovery and development.
Chemical Properties and Data
This compound is a chiral pyrrolidine derivative.[1] The (S)-enantiomer is commonly used in organic synthesis and pharmaceutical research.[1] The molecule features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a methanesulfonyloxy (mesyloxy) group at the 3-position.[1] The mesyloxy group is an excellent leaving group, which makes this compound a versatile intermediate for nucleophilic substitution reactions to introduce various functionalities.[1]
Table 1: Physicochemical and Spectroscopic Data for (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₅S | [1] |
| Molecular Weight | 265.33 g/mol | [1] |
| CAS Number | 132945-75-6 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | |
| ¹H NMR (CDCl₃) | δ 1.49–1.53 (m, 9H, tert-butyl), δ 3.08 (s, 3H, SO₂CH₃), δ 3.45–3.55 (m, 4H, N-CH₂) | [1] |
Synthesis Protocol
The synthesis of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is typically achieved through the mesylation of the corresponding alcohol, (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Experimental Protocol: Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Materials:
-
(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add triethylamine or DIPEA (1.5 equivalents) to the stirred solution.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for this compound.
Application in Targeted Protein Degradation
A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker's composition and length are critical for the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[2][3] Pyrrolidine-based structures, derived from intermediates like this compound, are frequently incorporated into these linkers to provide rigidity and defined exit vectors for connecting the two ligands. The mesyloxy group allows for straightforward nucleophilic substitution by a nucleophilic handle on either the POI ligand or the E3 ligase ligand, facilitating the assembly of the final PROTAC molecule.
Caption: General mechanism of action for a PROTAC utilizing a pyrrolidine-based linker.
References
Technical Guide: Physical Properties of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a key building block in the development of targeted protein degraders. The information is presented to support research and development activities in medicinal chemistry and drug discovery.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, formulation, and application in chemical synthesis. The following table summarizes the key physical and chemical data for the (S)-enantiomer.
| Property | Value | Source |
| Chemical Name | (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | N/A |
| CAS Number | 132945-75-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉NO₅S | [1][2] |
| Molecular Weight | 265.33 g/mol | [1][2] |
| Appearance | Solid (predicted) | N/A |
| Purity | ≥97% | [2][3] |
| Predicted Boiling Point | 392.9 ± 31.0 °C | N/A |
| Predicted Density | 1.25 ± 0.1 g/cm³ | N/A |
| Predicted pKa | -3.65 ± 0.40 | N/A |
Note: Some physical properties, such as boiling point, density, and pKa, are based on computational predictions and have not been experimentally verified in the available literature.
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is fundamental for compound characterization. The following are standard experimental protocols that can be employed to determine the melting point, boiling point, and solubility of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the compound is a fine, dry powder. If necessary, grind the crystals using a mortar and pestle.[4]
-
Pack a small amount of the powdered compound into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.[5]
-
For a pure compound, the melting range is typically narrow (0.5-2 °C).
Boiling Point Determination (for Solids at Reduced Pressure)
Given the high predicted boiling point, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the recommended method.[6]
Apparatus:
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thermometer
-
Vacuum pump or aspirator
-
Manometer
Procedure:
-
Place a small amount of the compound and a magnetic stir bar into the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin stirring and gradually reduce the pressure inside the apparatus to the desired level using the vacuum source. Monitor the pressure with a manometer.
-
Slowly heat the sample using the heating mantle.
-
Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
A nomograph can be used to estimate the boiling point at atmospheric pressure from the data obtained at reduced pressure.[6]
Solubility Determination
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated cylinders or pipettes
-
Analytical balance
Procedure:
-
Weigh a precise amount of the solid compound (e.g., 10 mg) and place it into a test tube.[7]
-
Add a specific volume of the desired solvent (e.g., 1 mL) to the test tube.[7][8]
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[7]
-
Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is soluble under these conditions.
-
If the solid has not fully dissolved, incrementally add more solvent and repeat the agitation process until the solid dissolves completely. Record the total volume of solvent used.
-
The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).
-
This procedure should be repeated with a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) to establish a comprehensive solubility profile.[9]
Role in Targeted Protein Degradation
This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.
The following diagram illustrates the general workflow of targeted protein degradation mediated by a PROTAC.
In this workflow, the pyrrolidine derivative serves as a crucial component of the PROTAC molecule, often as part of the linker or the E3 ligase-binding ligand. The PROTAC facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation.
References
- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Purification [chem.rochester.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the comprehensive structure elucidation of tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. Through a multi-faceted analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), the precise connectivity and stereochemistry of this molecule are unequivocally established. This guide provides detailed experimental protocols, data interpretation, and visualizations to support researchers in the synthesis and characterization of this and related compounds.
Chemical Identity and Properties
This compound is a chiral pyrrolidine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a mesylate group at the 3-position makes it a valuable intermediate for the introduction of various functionalities in drug discovery programs.
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₅S[1][2] |
| Molecular Weight | 265.33 g/mol [1][2] |
| Appearance | Colorless oil |
| Chirality | Exists as (S) and (R) enantiomers |
| CAS Number | 132945-75-6 ((S)-enantiomer)[1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the mesylation of the corresponding alcohol precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate.[1]
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis
To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound as a colorless oil.
Spectroscopic Data and Structural Elucidation
The structural confirmation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.20 | m | 1H | H-3 |
| ~3.70 - 3.40 | m | 4H | H-2, H-5 |
| ~3.05 | s | 3H | -SO₂CH ₃ |
| ~2.30 - 2.10 | m | 2H | H-4 |
| ~1.45 | s | 9H | -C(CH ₃)₃ |
Note: The chemical shifts for the pyrrolidine ring protons are approximate and can show complex multiplicity due to diastereotopicity and rotational isomers (rotamers) of the Boc group.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~154.5 | C =O (carbamate) |
| ~80.0 | -C (CH₃)₃ |
| ~77.0 | C-3 |
| ~50.0, ~44.0 | C-2, C-5 (rotamers) |
| ~38.0 | -SO₂C H₃ |
| ~32.0 | C-4 |
| ~28.5 | -C(C H₃)₃ |
Experimental Protocol: NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a Bruker 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Data is processed using standard NMR software.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium | C-H stretch (alkane) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1350 | Strong | S=O stretch (asymmetric, sulfonyl) |
| ~1175 | Strong | S=O stretch (symmetric, sulfonyl) |
| ~1100 | Strong | C-O stretch |
Experimental Protocol: IR Spectroscopy
The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the neat compound on a salt plate (NaCl or KBr).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Electrospray Ionization (ESI-MS):
| m/z | Assignment |
| 266.1 | [M+H]⁺ |
| 288.1 | [M+Na]⁺ |
| 210.1 | [M - C₄H₉O + H]⁺ (loss of tert-butoxy group) |
| 166.1 | [M - Boc + H]⁺ (loss of tert-butoxycarbonyl group) |
Experimental Protocol: Mass Spectrometry
High-resolution mass spectra (HRMS) are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The sample is dissolved in methanol or acetonitrile and introduced into the ion source.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression of analytical techniques.
Caption: Logical workflow for the structure elucidation of the target molecule.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a definitive and unambiguous structural assignment for this compound. The presented data and experimental protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important chemical intermediate in the field of drug discovery and development.
References
Spectral Data and Experimental Protocols for tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral analysis.
Spectroscopic Data
The following tables summarize the key spectral data for this compound.
Table 1: 1H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.45–3.55 | m | 4H | Pyrrolidine ring (N-CH₂) |
| ~3.08 | s | 3H | Methylsulfonyl (SO₂CH₃) |
| ~1.49–1.53 | m | 9H | tert-Butyl (Boc group) |
Note: Spectra are typically recorded in CDCl3. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: 13C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C=O (carbamate) |
| 79.2 | C(CH₃)₃ (tert-butyl) |
| 67.2, 46.4 | Pyrrolidine ring carbons |
| 37.3 | SO₂CH₃ |
| 28.4 | C(CH₃)₃ (tert-butyl) |
Note: Predicted values based on similar structures. Actual experimental data may vary slightly.
Table 3: IR Spectral Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1365 | Strong | S=O stretch (sulfonate) |
| ~1170 | Strong | S=O stretch (sulfonate) |
| ~1100 | Strong | C-O stretch |
Note: Predicted values based on functional group analysis. Actual experimental data may vary.
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 266.1057 | [M+H]+ |
| 288.0876 | [M+Na]+ |
| 166.0 | [M-Boc+H]+ |
Note: M represents the parent molecule. Fragmentation patterns can vary depending on the ionization method.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Materials:
-
(S)-tert-butyl 3-hydroxyprolidine-1-carboxylate
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-tert-butyl 3-hydroxypyrrolidine-l-carboxylate (1.0 g, 5.3 mmol) and triethylamine (2.77 mL, 20 mmol) in anhydrous dichloromethane (20 mL) cooled in an ice-water bath, add methanesulfonyl chloride (1.15 mL, 15 mmol) diluted in dichloromethane (10 mL) dropwise.[1]
-
Allow the reaction mixture to stir for 12 hours at room temperature.[1]
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 50% ethyl acetate in hexanes to 100% ethyl acetate, to yield the desired product as a brown oil.[1]
Spectral Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Transfer the solution to a 5 mm NMR tube.
-
1H NMR Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or 500 MHz spectrometer. Use standard acquisition parameters with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the 13C NMR spectrum on the same instrument. A larger sample amount (50-100 mg) may be required for a spectrum with a good signal-to-noise ratio, which can be obtained in 20-60 minutes.[2]
-
Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for 1H NMR and CDCl₃ at 77.16 ppm for 13C NMR).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.
Caption: Synthesis and spectral analysis workflow.
References
An In-depth Technical Guide to (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its structural features, particularly the presence of a mesylate group—an excellent leaving group—at a defined stereocenter, make it a highly valuable intermediate for the synthesis of complex nitrogen-containing molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics, with a focus on its role in targeted protein degradation.
Chemical and Physical Properties
(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, also known as (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl methanesulfonate, is a stable, non-volatile compound under standard laboratory conditions. The quantitative data for this compound are summarized in the tables below. Note that while some physical properties are predicted, they provide valuable estimates for experimental design.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 127423-61-4 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₅S | [1][2] |
| Molecular Weight | 265.33 g/mol | [1] |
| IUPAC Name | tert-butyl (3R)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate | [3] |
| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--CC1 | [1] |
| InChI Key | KWQRKOSMSFLBTJ-MRVPVSSYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Notes | Source |
| Physical Form | Solid | - | [3] |
| Boiling Point | 392.9 ± 31.0 °C | Predicted | [4] |
| Density | 1.25 ± 0.1 g/cm³ | Predicted | [4] |
| pKa | -3.65 ± 0.40 | Predicted | [4] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | - | [3] |
Table 3: Spectral Data
| Spectrum Type | Characteristic Peaks/Fragments | Notes | Source |
| ¹H NMR | δ ~1.49 ppm (s, 9H, tert-butyl), δ ~3.08-3.19 ppm (s, 3H, SO₂CH₃), δ ~3.45-3.55 ppm (m, 4H, N-CH₂) | Data for the (S)-enantiomer, expected to be identical for the (R)-enantiomer. | [4] |
| LC-MS | m/z 274 ([M-99]⁺) | Corresponds to the loss of the tert-butyl group. | [4] |
Synthesis and Experimental Protocols
The most common and efficient synthesis of (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involves the mesylation of its corresponding alcohol precursor, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Synthesis Workflow
Caption: Synthetic workflow for the mesylation of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl methanesulfonate[1].
Materials:
-
(R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 g, 5.3 mmol)
-
Triethylamine (2.77 mL, 20 mmol)
-
Methanesulfonyl chloride (1.15 mL, 15 mmol)
-
Dichloromethane (CH₂Cl₂, 30 mL)
-
Water
-
Silica gel for chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
A solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 g, 5.3 mmol) and triethylamine (2.77 mL, 20 mmol) in CH₂Cl₂ (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled in an ice-water bath.
-
Methanesulfonyl chloride (1.15 mL, 15 mmol) diluted in CH₂Cl₂ (10 mL) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to stir for 12 hours at room temperature.
-
After the reaction is complete, water is added to the mixture.
-
The organic phase is extracted with CH₂Cl₂ (3 x 50 mL).
-
The combined organic phases are subsequently dried onto silica.
-
The crude product is purified by silica gel chromatography using a gradient of 50% EtOAc in Hexanes to 100% EtOAc.
-
The final product, (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, is obtained as a brown oil (1.53 g, 100% yield)[1].
Applications in Drug Development
The primary utility of (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate lies in its role as a chiral intermediate for the synthesis of high-value pharmaceutical compounds. The methanesulfonyloxy group serves as an efficient leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functionalities at the C3 position of the pyrrolidine ring with retention or inversion of stereochemistry, depending on the reaction mechanism.
Role in PROTAC Development
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The pyrrolidine scaffold derived from this building block can serve as a linker component connecting the target protein ligand and the E3 ligase ligand.
References
- 1. 127423-61-4 | (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 2. CAS:127423-61-4 | C10H19NO5S | tert-butyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | Pharmalego [pharmalego.com]
- 3. (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 127423-61-4 [sigmaaldrich.com]
- 4. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate synthesis
An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a critical chiral building block in modern organic and medicinal chemistry. The document details the underlying chemical principles, a step-by-step experimental protocol, safety and handling procedures, and the mechanistic rationale for the synthetic transformation. The primary focus is the mesylation of (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, a process that converts a poorly reactive alcohol into a molecule with an excellent leaving group, primed for nucleophilic substitution reactions. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for preparing this versatile intermediate.
Introduction: A Versatile Chiral Intermediate
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS No: 132945-75-6) is a high-value chiral pyrrolidine derivative.[1][2][3] Its utility in pharmaceutical research and development stems from two key structural features: the stereochemically defined pyrrolidine ring and the methanesulfonyloxy (mesyloxy) group at the C3 position. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity at the nitrogen atom.
The core value of this compound lies in the mesyloxy group, which functions as an exceptional leaving group in nucleophilic substitution (SN2) reactions.[1][4] This allows for the facile and stereospecific introduction of a wide variety of nucleophiles at the C3 position, making it an indispensable precursor for constructing complex nitrogen-containing molecules, including potent enzyme inhibitors and modulators of neurological targets.[1]
The synthesis described herein focuses on the direct mesylation of the corresponding alcohol, (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. This transformation is a cornerstone reaction in organic synthesis, converting the hydroxyl group, a notoriously poor leaving group (HO⁻), into a highly effective sulfonate ester leaving group (MsO⁻).[5][6]
Mechanistic Principles: Activating the Hydroxyl Group
The conversion of an alcohol into a sulfonate ester like a mesylate is a fundamental strategy to enhance its reactivity toward nucleophiles.[5] The hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group. The mesylate anion (CH₃SO₃⁻), by contrast, is the conjugate base of a strong acid (methanesulfonic acid) and is highly stabilized through resonance. This makes it a very weak base and an excellent leaving group.[6]
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[6][7] A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is crucial to the process.[4][8] Its role is to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[6]
The mechanism can be summarized in two key steps:
-
Nucleophilic Attack: The oxygen of the hydroxyl group attacks the sulfur of methanesulfonyl chloride, displacing the chloride ion.
-
Deprotonation: The added base (triethylamine) removes the proton from the oxonium ion intermediate, yielding the neutral mesylate product and triethylammonium chloride.[7]
Crucially, this reaction proceeds with retention of configuration at the stereogenic carbon center, as the C-O bond of the alcohol is not broken during the mesylation process.[6]
Visualizing the Synthesis and Workflow
Chemical Reaction Scheme
References
- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 2. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]
- 3. calpaclab.com [calpaclab.com]
- 4. youtube.com [youtube.com]
- 5. Alcohol Reactions | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
Technical Guide: Stability and Storage of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a key chiral building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility is derived from the presence of a pyrrolidine ring, a protective tert-butyloxycarbonyl (Boc) group, and a highly reactive methanesulfonyl (mesyl) group. The mesylate functions as an excellent leaving group, facilitating nucleophilic substitution reactions that are crucial for the construction of complex molecules.
Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, purity, and reactivity for successful synthetic applications. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and detailed experimental protocols for its stability assessment.
Chemical Properties and Inherent Instability
The stability of this compound is primarily influenced by two key functional groups: the methanesulfonyl (mesyl) ester and the tert-butyloxycarbonyl (Boc) protecting group.
-
Methanesulfonyl Group: The mesyl group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the primary driver of the compound's degradation.
-
tert-Butyloxycarbonyl (Boc) Group: The Boc group is generally stable under many synthetic conditions but can be labile under strong acidic conditions or at elevated temperatures. Thermal decomposition of the Boc group is a potential degradation pathway, especially under harsh temperature conditions.
Recommended Storage and Handling
To maintain the quality and purity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
Based on information from various chemical suppliers, the following storage conditions are recommended to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions, including nucleophilic substitution and thermal degradation of the Boc group. |
| Atmosphere | Sealed under an inert atmosphere (e.g., Argon or Nitrogen) in a dry environment. | The compound is sensitive to moisture, which can act as a nucleophile leading to hydrolysis. An inert atmosphere prevents exposure to atmospheric moisture. |
| Light | Store in a light-proof container. | While specific photostability data is not readily available, it is a general best practice to protect reactive organic compounds from light to prevent potential photochemical degradation. |
Handling Precautions
Standard laboratory safety practices should be employed when handling this compound.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Hygroscopic Nature: Due to its sensitivity to moisture, minimize exposure to the atmosphere. Use dry glassware and handle the compound quickly.
Potential Degradation Pathways
The primary degradation pathway for this compound is nucleophilic substitution at the C-3 position of the pyrrolidine ring, owing to the excellent leaving group ability of the mesylate.
Hydrolysis
In the presence of water, the compound can undergo hydrolysis to form tert-butyl 3-hydroxypyrrolidine-1-carboxylate and methanesulfonic acid. This is a significant concern, reinforcing the need for storage in a dry environment.
Caption: Hydrolysis Degradation Pathway.
Reaction with Other Nucleophiles
Other nucleophiles present as impurities or in reaction mixtures can also lead to degradation through substitution reactions. The rate and extent of these reactions will depend on the nucleophilicity of the species involved.
Thermal Decomposition
At elevated temperatures, thermal deprotection of the N-Boc group can occur, leading to the formation of isobutylene, carbon dioxide, and the corresponding free amine. This underscores the importance of refrigerated storage.
Experimental Protocols for Stability Testing
A comprehensive stability testing program is crucial to determine the shelf-life and re-test period of this compound. The following protocols are based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[1][2][3][4]
Stability Study Workflow
The following diagram illustrates a general workflow for conducting a stability study.
Caption: General Workflow for a Stability Study.
Model Stability Testing Protocol
This protocol outlines a framework for assessing the stability of this compound.
5.2.1. Objective: To evaluate the stability of this compound under various storage conditions over a defined period and to establish a re-test period.
5.2.2. Materials:
-
At least three representative batches of this compound.
-
Appropriate primary packaging that simulates the proposed storage container (e.g., amber glass vials with inert caps).
-
Calibrated stability chambers.
5.2.3. Storage Conditions and Testing Frequency:
| Storage Condition | Testing Frequency (Months) |
| Long-term: 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 |
5.2.4. Analytical Methods:
A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.[5][6][7][8]
-
Purity and Degradation Products: An HPLC method capable of separating the parent compound from potential degradation products (e.g., the hydrolyzed product) and synthesis-related impurities should be developed and validated.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with a suitable buffer like ammonium formate) and acetonitrile or methanol.
-
Detection: UV detection at an appropriate wavelength (e.g., ~210 nm).
-
Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection/quantitation for relevant impurities.
-
-
Appearance: Visual inspection for any changes in physical appearance (e.g., color, form).
-
Water Content: Karl Fischer titration to monitor for any moisture uptake.
5.2.5. Acceptance Criteria:
-
Purity: A pre-defined specification for the minimum acceptable purity (e.g., ≥ 98.0%).
-
Degradation Products: Limits for individual and total degradation products.
-
Appearance: No significant change from the initial appearance.
-
Water Content: A specified limit for moisture content.
Conclusion
This compound is a reactive intermediate whose stability is critical for its successful application in research and drug development. The primary degradation pathway is nucleophilic substitution of the mesylate group, with hydrolysis being a key concern. Strict adherence to recommended storage conditions, specifically refrigeration (2-8°C) in a dry, inert atmosphere, is essential to minimize degradation and ensure the compound's integrity. A robust stability testing program, guided by principles outlined in ICH guidelines, is necessary to establish a reliable re-test period and to guarantee the quality of this important synthetic building block.
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. conductscience.com [conductscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex nitrogen-containing molecules and targeted protein degradation therapies. Its utility is underscored by the presence of a tert-butyl carbamate (Boc) protecting group and a mesyloxy functional group, which serves as an excellent leaving group in nucleophilic substitution reactions. While its synthetic applications are significant, a comprehensive understanding of its safety and handling precautions is paramount for ensuring the well-being of laboratory personnel. This technical guide provides a detailed overview of the known safety information, handling procedures, and emergency protocols for this compound.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key identifiers and properties of this compound.
| Property | Value | Reference |
| Chemical Name | (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | [1][2] |
| CAS Number | 132945-75-6 | [1][2] |
| Molecular Formula | C₁₀H₁₉NO₅S | [1][2][3] |
| Molecular Weight | 265.33 g/mol | [1][2][3] |
| Purity | ≥97% | [1] |
| Physical Form | Solid | |
| Storage Conditions | Store in a cool, dry, and well-ventilated area.[4] Recommended storage at 2-8°C.[2] |
Hazard Identification and Classification
Warning: The following classifications are based on data for analogous compounds and should be treated as precautionary. A thorough risk assessment should be conducted before handling this substance.
| Hazard Class | GHS Classification (Inferred) | Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Note: These inferred classifications are based on hazard statements for similar pyrrolidine derivatives.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is crucial when working with this compound. The following guidelines are based on standard laboratory practices for handling research chemicals with potential hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a government-approved respirator may be necessary. |
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous substances.
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended.
-
Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and in good working order.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
-
Keep containers tightly closed when not in use.
Storage
Proper storage is critical to maintain the integrity of the compound and prevent accidents.
-
Store in a cool, dry, and well-ventilated place.[4]
-
Recommended storage temperature is between 2-8°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In the case of a spill, follow these procedures to mitigate the hazard:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.
-
Environmental Precautions: Prevent the spill from entering drains or waterways.
-
Containment and Clean-up: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal. Avoid generating dust. For large spills, dike the area to prevent spreading. Absorb with an inert material and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is essential for safe storage and handling.
-
Reactivity: The mesyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Avoid moisture and high temperatures.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and sulfur oxides.
First Aid Response Logic
The following diagram outlines the logical steps for a first responder in case of an exposure incident.
This compound is a valuable reagent in modern chemical research. However, its potential hazards necessitate a cautious and informed approach to its handling. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use and maintain a safe laboratory environment. It is imperative to always consult the most up-to-date safety data sheet from the supplier before use and to conduct a thorough, substance-specific risk assessment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]
- 3. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 4. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate [acrospharmatech.com]
tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate material safety data sheet (MSDS)
An In-depth Technical Guide to tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This guide provides a comprehensive overview of the material safety data, handling protocols, and procedural workflows for this compound, a key chiral intermediate in pharmaceutical research and organic synthesis. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative valued in medicinal chemistry.[1] It is recognized as a versatile building block, particularly in the development of targeted protein degradation therapies.[1][2] The methanesulfonyloxy (mesyloxy) group at the 3-position serves as an excellent leaving group, facilitating various nucleophilic substitution reactions essential for constructing complex nitrogen-containing molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 132945-75-6[1][2][3] |
| Molecular Formula | C₁₀H₁₉NO₅S[1][2][3] |
| Molecular Weight | 265.33 g/mol [1][2] |
| Purity | Typically ≥97%[2][3] |
Table 2: Physical and Chemical Data
| Property | Value |
|---|---|
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
| Flash Point | Data not available |
Safety and Hazard Information
A complete, specific Safety Data Sheet (SDS) for this compound is not publicly available. The following hazard information is based on data for structurally related pyrrolidine compounds and general principles of laboratory safety.
GHS Hazard Classification (Predicted)
Based on related compounds like tert-butyl 3-oxopyrrolidine-1-carboxylate, the following hazards may be anticipated[4][5]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4][5]
High concentrations of similar pyrrolidine derivatives are known to be destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin.[6]
Table 3: Precautionary Statements (General)
| Code | Statement |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
The following protocols are based on standard best practices for handling potentially hazardous chemical intermediates in a laboratory setting.
3.1. Safe Handling and Storage
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood. A safety shower and eye wash station must be readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.[6]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn.[6]
-
Respiratory Protection: A government-approved respirator is necessary if there is a risk of inhaling dust or aerosols.[6]
-
Skin and Body Protection: A lab coat and appropriate footwear are mandatory.
-
-
Handling: Avoid contact with eyes, skin, and clothing. Avoid inhalation of the substance. Prevent prolonged or repeated exposure.[6]
-
Storage: Store in a tightly sealed container in a dry, cool place. The recommended storage temperature is 2-8°C.[3]
3.2. First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing and seek medical advice.[6]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention from an ophthalmologist.[6]
-
If Swallowed: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician immediately.[6]
3.3. Spill and Disposal Procedures
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear full PPE, including a respirator, chemical safety goggles, boots, and heavy rubber gloves.[6]
-
Carefully sweep up the solid material, place it in a sealed bag or container, and hold for waste disposal.[6]
-
Avoid raising dust.[6]
-
Wash the spill site thoroughly after the material has been collected.[6]
-
-
Waste Disposal: The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. All federal, state, and local environmental regulations must be observed.[6]
Visualization of Laboratory Workflow
The following diagram illustrates a standard workflow for handling a chemical intermediate like this compound in a research laboratory, emphasizing safety and procedural checkpoints.
Caption: Safe Handling and Experimental Workflow Diagram.
References
- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]
- 4. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. jwpharmlab.com [jwpharmlab.com]
The Pivotal Role of the Mesylate Group in tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the role and applications of the mesylate group in tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. This chiral building block is of significant interest in medicinal chemistry and drug development, primarily due to the exceptional leaving group ability of the mesylate moiety. This document details the synthesis of the title compound, its critical role in facilitating nucleophilic substitution reactions, and its application in the construction of complex molecular architectures, with a particular focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visualizations of reaction pathways are provided to support researchers in the effective utilization of this versatile reagent.
Introduction
This compound is a chiral pyrrolidine derivative that has emerged as a valuable intermediate in organic synthesis. Its structure is characterized by a pyrrolidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group and functionalized at the 3-position with a methylsulfonyloxy (mesylate) group. The strategic placement of these functional groups makes it a highly versatile tool for the introduction of the pyrrolidine scaffold into target molecules.
The core utility of this compound lies in the exceptional reactivity of the mesylate group as a leaving group in nucleophilic substitution reactions. This allows for the efficient and often stereospecific introduction of a wide range of nucleophiles at the C-3 position of the pyrrolidine ring, paving the way for the synthesis of diverse libraries of compounds with potential therapeutic applications.
The Mesylate Group: An Excellent Leaving Group
The mesylate group (CH₃SO₃⁻) is the conjugate base of the strong acid, methanesulfonic acid. This inherent stability makes it an excellent leaving group in nucleophilic substitution reactions. In this compound, the mesylate group transforms the hydroxyl group of its precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, into a highly reactive site for nucleophilic attack.
The efficiency of the mesylate group as a leaving group facilitates a broad spectrum of chemical transformations, including the formation of C-N, C-O, C-S, and C-C bonds. This versatility is paramount in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
Synthesis of this compound
The title compound is typically synthesized from the corresponding alcohol, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, through a straightforward mesylation reaction.
General Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This protocol describes the synthesis of the (S)-enantiomer of the title compound.
Materials:
-
(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Quantitative Data:
| Reactant | Product | Reagents | Solvent | Temperature | Reaction Time | Yield |
| (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | MsCl, TEA | DCM | 0 °C to RT | 2-4 h | ~91%[1] |
Role in Nucleophilic Substitution Reactions
The primary and most significant role of the mesylate group in this compound is to serve as an excellent leaving group in Sₙ2 reactions. This allows for the stereospecific introduction of a wide array of nucleophiles, leading to the formation of various 3-substituted pyrrolidine derivatives.
General Reaction Scheme for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Synthesis of Chiral Amines and Azides
A prominent application of this reagent is in the synthesis of chiral 3-aminopyrrolidines and 3-azidopyrrolidines, which are valuable building blocks in medicinal chemistry. The reaction proceeds with inversion of stereochemistry at the C-3 position, a hallmark of the Sₙ2 mechanism.
Quantitative Data for Nucleophilic Substitution Reactions:
| Starting Material (Enantiomer) | Nucleophile | Product (Enantiomer) | Solvent | Temperature | Yield |
| (S) | Ammonia (NH₃) | (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | - | 150 °C | High |
| (S) | Sodium Azide (NaN₃) | (R)-tert-Butyl 3-azidopyrrolidine-1-carboxylate | DMF | 80 °C | 95% |
Experimental Protocol: Synthesis of (R)-tert-Butyl 3-azidopyrrolidine-1-carboxylate
This protocol details the synthesis of the (R)-azide from the (S)-mesylate, demonstrating the stereochemical inversion.
Materials:
-
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-tert-butyl 3-azidopyrrolidine-1-carboxylate.
Application in Targeted Protein Degradation: PROTACs
A cutting-edge application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
The 3-substituted pyrrolidine moiety derived from the title compound is frequently incorporated into the linker region of PROTACs. The pyrrolidine ring can provide conformational rigidity to the linker, which is crucial for the optimal presentation of the two ligands and the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Role in PROTAC Linker Synthesis
The mesylate compound serves as a key starting material for synthesizing amine-functionalized pyrrolidines. This amine can then be used as an attachment point to build out the rest of the PROTAC linker and connect the two ligands.
Mechanism of Action of a PROTAC with a Pyrrolidine-Containing Linker
The following diagram illustrates the general mechanism of action for a PROTAC that incorporates a 3-aminopyrrolidine moiety within its linker.
Caption: Mechanism of action of a PROTAC utilizing a pyrrolidine-based linker.[2]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and drug discovery. The strategic placement of the mesylate group provides a reactive handle for the facile and stereocontrolled introduction of a diverse range of functional groups via nucleophilic substitution. This has led to its widespread use in the synthesis of complex nitrogen-containing molecules, including its crucial role in the construction of linkers for PROTACs. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this important chiral intermediate in their scientific endeavors.
References
The Strategic Application of the Boc Protecting Group in Pyrrolidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules containing the pyrrolidine scaffold. The pyrrolidine ring is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and catalysts.[1] This guide provides an in-depth analysis of the Boc group's application in pyrrolidine synthesis, offering detailed experimental protocols, quantitative data, and a mechanistic understanding to inform rational synthetic design.
The Role and Importance of Boc Protection
The strategic protection of the pyrrolidine nitrogen is often crucial to prevent undesirable side reactions and to control the stereochemical outcome of synthetic transformations.[1] The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under specific, mild acidic conditions.[2] This orthogonality to other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl), makes it an invaluable tool in multi-step syntheses.[3]
Boc-protected pyrrolidines are versatile intermediates in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, antimicrobial peptides, and various therapeutic agents.[4][5] The introduction of the Boc group can also influence the reactivity and solubility of the pyrrolidine-containing molecule, which can be strategically employed to direct reactions or facilitate purification.
Boc Protection of Pyrrolidines: Mechanism and Protocols
The most common method for the introduction of the Boc group onto a pyrrolidine nitrogen involves the use of di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine nitrogen of the pyrrolidine attacks one of the carbonyl carbons of Boc₂O.[6][7][8] The resulting intermediate collapses to form the N-Boc protected pyrrolidine, tert-butanol, and carbon dioxide.[6] While the reaction can proceed without a base, bases such as triethylamine (TEA) or sodium hydroxide are often employed to neutralize the protonated amine and drive the reaction to completion.[7][8]
Experimental Protocol: General Procedure for Boc Protection of a Pyrrolidine Derivative
Materials:
-
Pyrrolidine derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH) (optional, but recommended)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
Procedure:
-
Dissolve the pyrrolidine derivative in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base, add the base (e.g., 1.1-1.5 equivalents of TEA) to the solution.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.0-1.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Boc Deprotection of Pyrrolidines: Mechanism and Protocols
The removal of the Boc group is typically achieved under acidic conditions.[9] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[2][9] The mechanism involves the protonation of the carbamate oxygen, which leads to the fragmentation of the protecting group into the free amine, carbon dioxide, and a stable tert-butyl cation.[2] The tert-butyl cation can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture, so scavengers like anisole or thioanisole are sometimes added to prevent these side reactions.[9][10]
Experimental Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2]
Materials:
-
N-Boc protected pyrrolidine derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected pyrrolidine in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.[2]
-
Cool the solution to 0 °C in an ice bath.[2]
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.[2]
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]
-
Dissolve the residue in an organic solvent like ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrrolidine.
Experimental Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane[2]
Materials:
-
N-Boc protected pyrrolidine derivative
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Place the N-Boc protected pyrrolidine in a round-bottom flask with a magnetic stir bar.[2]
-
Add the 4M HCl in 1,4-Dioxane solution.[2]
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[2]
-
The deprotected pyrrolidine hydrochloride salt may precipitate out of the solution as a solid.[2]
-
If a precipitate forms, collect the solid by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be triturated with diethyl ether to induce solidification and then filtered.[2]
-
The resulting hydrochloride salt can be used directly in subsequent steps or neutralized with a base to obtain the free amine.[2]
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is highly dependent on the specific substrate and reaction conditions. However, typical yields for both processes are generally high, often exceeding 90%.[2]
| Reaction | Reagents | Solvent | Temperature | Time | Typical Yield |
| Boc Protection | Boc₂O, TEA | THF or DCM | 0 °C to RT | 1-12 h | >90% |
| Boc Deprotection (Method A) | TFA | DCM | 0 °C to RT | 30 min - 2 h | >90%[2] |
| Boc Deprotection (Method B) | 4M HCl in Dioxane | Dioxane | RT | 1-4 h | >90%[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the Boc protection and deprotection processes.
Caption: Workflow for the Boc protection of a pyrrolidine derivative.
Caption: Workflow for the acid-catalyzed deprotection of an N-Boc-protected pyrrolidine.
Conclusion
The Boc protecting group is an indispensable tool in the synthesis of pyrrolidine-containing compounds. Its robust nature, coupled with its mild and selective removal, provides chemists with a powerful strategy for constructing complex molecular architectures. A thorough understanding of the mechanisms, reaction conditions, and potential side reactions associated with the use of the Boc group is essential for the successful design and execution of synthetic routes in academic research and industrial drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. jk-sci.com [jk-sci.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Stereochemistry of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a critical chiral building block in modern medicinal chemistry. We delve into the synthesis of its enantiomers, methods for chiral resolution, and its application in the development of targeted therapies, particularly as a component of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows to serve as a practical resource for researchers in organic synthesis and drug discovery.
Introduction
This compound is a chiral pyrrolidine derivative that has garnered significant attention in medicinal chemistry.[1] Its stereochemistry, particularly at the C3 position of the pyrrolidine ring, is crucial for its biological activity and its utility as a synthetic intermediate. The molecule contains a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and a methanesulfonyloxy (mesyloxy) group at the C3 position. The mesyloxy group is an excellent leaving group, making this compound a versatile precursor for a variety of nucleophilic substitution reactions to introduce diverse functionalities with stereochemical control.[1]
The (S)-enantiomer, (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, is a key building block in the synthesis of various biologically active molecules, including ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which are essential components of PROTACs.[2][3][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[4]
This guide will explore the stereochemical aspects of this important molecule, from its synthesis to its application in cutting-edge drug development.
Synthesis and Stereochemical Control
The primary route to obtaining enantiomerically pure this compound is through the stereospecific mesylation of the corresponding chiral alcohol, tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The chirality is typically introduced either by starting with a chiral pool material, such as a chiral amino acid, or through the resolution of a racemic mixture of the hydroxy-pyrrolidine precursor.
Stereospecific Synthesis
The synthesis of the (S) and (R) enantiomers of this compound is achieved by the mesylation of the corresponding enantiopure alcohol.
General Reaction Scheme:
Chiral Resolution of Precursors
A common method to obtain the enantiopure precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, is through enzymatic kinetic resolution of the racemic mixture. Lipases are frequently used for this purpose, as they can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[5]
Quantitative Data
| Compound | Stereoisomer | Optical Rotation ([(\alpha)]D) | Enantiomeric Excess (ee%) |
| tert-Butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate | (R) | +2.5° (c 0.620, CHCl3) | Not Reported |
| (-)-(3R,4S)-N-Boc-3-hydroxy-4-phenylpyrrolidine | (3R,4S) | -35.5 (c=1.94; CHCl) | 97.3% |
| (+)-(3S,4R)-N-Boc-3-acetoxy-4-phenylpyrrolidine | (3S,4R) | +16.1 (c=2.33; CHCl) | 78.0% |
Table 1: Optical Rotation and Enantiomeric Excess of Related Pyrrolidine Derivatives. [1][5]
Experimental Protocols
Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This protocol is adapted from general mesylation procedures.[1]
Materials:
-
(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate.
Lipase-Catalyzed Kinetic Resolution of (±)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
This protocol is based on the enzymatic resolution of similar cyclic alcohols.[5][8][9][10]
Materials:
-
(±)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Lipase (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL))
-
Vinyl acetate or other acyl donor
-
Organic solvent (e.g., hexane, tert-butyl methyl ether)
-
Phosphate buffer (for aqueous systems)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in the chosen organic solvent, add the lipase (e.g., 20 mg per 0.25 mmol of substrate).
-
Add vinyl acetate (4.0 eq) as the acyl donor.
-
Incubate the mixture at a controlled temperature (e.g., 35 °C) with shaking.
-
Monitor the reaction for conversion and enantiomeric excess of the remaining alcohol and the formed acetate by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
Once the desired conversion is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acetylated product by silica gel column chromatography.
Chiral HPLC Analysis for Enantiomeric Excess Determination
The enantiomeric excess of tert-butyl 3-hydroxypyrrolidine-1-carboxylate and its derivatives can be determined by chiral HPLC. The choice of the chiral stationary phase (CSP) and mobile phase is critical for achieving baseline separation of the enantiomers.
General Method:
-
Column: A chiral stationary phase column (e.g., Chiralpak series, Chirobiotic T).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol), often with additives like trifluoroacetic acid or diethylamine to improve peak shape.
-
Detection: UV detector at a wavelength where the analyte absorbs.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Application in Drug Development: PROTACs
A significant application of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is in the synthesis of PROTACs. It serves as a chiral precursor to the hydroxyproline-based ligand that binds to the VHL E3 ligase.
Workflow for VHL Ligand Synthesis
The (S)-mesylate is a key intermediate for introducing the necessary functionality for VHL binding. The mesyl group is displaced by a nucleophile, often as part of a multi-step synthesis to construct the final VHL ligand.
Caption: Synthetic workflow from the chiral mesylate to a VHL ligand.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Caption: The PROTAC-mediated protein degradation pathway.
Conclusion
The stereochemistry of this compound is a cornerstone of its utility in modern drug discovery. The ability to synthesize this compound in an enantiomerically pure form allows for the precise, three-dimensional construction of complex bioactive molecules. Its role as a key building block for VHL ligands in the rapidly advancing field of PROTACs highlights the importance of stereochemical control in the development of next-generation therapeutics. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize this versatile chiral intermediate in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 3. a2bchem.com [a2bchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate from 3-hydroxypyrrolidine
An essential component in medicinal chemistry, tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate serves as a versatile chiral building block for synthesizing a wide range of pharmaceutical agents. Its utility stems from the presence of a mesyloxy group, which functions as an excellent leaving group for nucleophilic substitution reactions, and a tert-butyloxycarbonyl (Boc) protecting group, which allows for controlled reactions on the pyrrolidine ring.[1]
This document provides a comprehensive guide for researchers and drug development professionals on the two-step synthesis of this compound, starting from 3-hydroxypyrrolidine. The procedure involves an initial N-protection of 3-hydroxypyrrolidine followed by the mesylation of the hydroxyl group.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Boc Protection: The secondary amine of 3-hydroxypyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
-
Mesylation: The hydroxyl group of the Boc-protected intermediate is converted to a mesylate using methanesulfonyl chloride (MsCl), yielding the final product.
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key quantitative data for each synthetic step, providing a comparative overview of the reaction conditions.
| Parameter | Step 1: Boc Protection | Step 2: Mesylation |
| Starting Material | (S)-3-Hydroxypyrrolidine Hydrochloride | tert-Butyl (S)-3-hydroxypyrrolidine-1-carboxylate |
| Key Reagents | Di-tert-butyl dicarbonate, K₂CO₃ | Methanesulfonyl chloride, Triethylamine (Et₃N) |
| Solvent | Methanol | Ethyl Acetate or Dichloromethane (DCM) |
| Temperature | 0–5 °C to Room Temperature | 0–5 °C to Room Temperature[2][3] |
| Reaction Time | 4.5 - 5 hours | 1.5 hours at 0-5°C, then 16 hours at RT[3] |
| Molar Equivalents | 3-hydroxypyrrolidine·HCl (1 eq), K₂CO₃ (1.5 eq), Boc₂O (1.1 eq) | Boc-3-hydroxypyrrolidine (1 eq), Et₃N (1.5 eq), MsCl (1.2 eq)[2][3] |
| Typical Yield | >90% (crude)[3] | 85-95%[1] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
This protocol details the N-protection of 3-hydroxypyrrolidine using di-tert-butyl dicarbonate.
Materials and Reagents:
-
(S)-3-Hydroxypyrrolidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol
-
Ethyl acetate
-
Water
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Suspend (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) and potassium carbonate (1.5 eq) in methanol under an argon atmosphere in a round-bottom flask.[3]
-
Cool the suspension to 0–5 °C using an ice bath.[3]
-
Add di-tert-butyl dicarbonate (1.1 eq) to the stirred suspension over a period of 10 minutes.[3]
-
Stir the reaction mixture at 0–5 °C for 30 minutes.[3]
-
Remove the ice bath and continue stirring at room temperature for 4.5 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the suspension under reduced pressure to remove the methanol.[3]
-
Take up the resulting residue in ethyl acetate and water.[3]
-
Separate the organic phase, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a brownish liquid, which can often be used in the next step without further purification.[3]
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the hydroxyl group to a mesylate, an excellent leaving group.[1]
Materials and Reagents:
-
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (from Protocol 1)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in ethyl acetate under an argon atmosphere.[2][3]
-
Add a solution of methanesulfonyl chloride (1.2 eq) in ethyl acetate dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.[2][3]
-
Stir the resulting suspension at 0–5 °C for 1.5 hours.[3]
-
Allow the reaction to warm to room temperature and stir for an additional 16 hours (or overnight).[3]
-
Monitor the reaction completion by TLC.
-
Quench the reaction by adding water and stir for 10 minutes.[3]
-
Separate the organic phase. Sequentially wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and finally with brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final product, typically as an oil.[3]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the complete synthesis process, from starting materials to the final product.
Caption: Workflow for the two-step synthesis of the target compound.
References
Application Note and Protocol for the Mesylation of N-Boc-3-hydroxypyrrolidine
Introduction
N-Boc-3-hydroxypyrrolidine is a valuable chiral building block in medicinal chemistry and drug development. The conversion of its hydroxyl group to a mesylate is a crucial transformation, as the mesyl group is an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. This protocol provides a detailed, reliable, and efficient method for the mesylation of N-Boc-3-hydroxypyrrolidine. The resulting product, N-Boc-3-pyrrolidinyl mesylate, is a key intermediate for the synthesis of various substituted pyrrolidine derivatives. The procedure outlined below is suitable for researchers and scientists in both academic and industrial settings.
Reaction Scheme
Figure 1: General reaction scheme for the mesylation of N-Boc-3-hydroxypyrrolidine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-3-hydroxypyrrolidine | ≥98% | Various | Starting material. |
| Methanesulfonyl chloride (MsCl) | ≥99% | Various | Reagent, corrosive and lachrymatory. |
| Triethylamine (Et3N) | ≥99%, anhydrous | Various | Base, handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | Reaction solvent. |
| Deionized Water | High Purity | - | For work-up. |
| 1 M Hydrochloric Acid (HCl) | Reagent Grade | - | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO3) | Reagent Grade | - | For work-up. |
| Saturated Sodium Chloride (Brine) | Reagent Grade | - | For work-up. |
| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade | Various | Drying agent. |
| Silica Gel | 60-120 mesh | Various | For column chromatography (if necessary). |
| Ethyl Acetate | HPLC Grade | Various | Eluent for chromatography. |
| Hexanes | HPLC Grade | Various | Eluent for chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
-
Fume hood
Detailed Experimental Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-hydroxypyrrolidine (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 volumes, e.g., 10 mL per gram of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
To the cooled solution, add triethylamine (Et3N) (1.5 eq) dropwise.
-
Subsequently, add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at or below 5 °C.[1]
-
-
Reaction Monitoring:
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding deionized water (5 volumes).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
-
Purification:
-
The crude N-Boc-3-pyrrolidinyl mesylate is often of sufficient purity for subsequent steps.
-
If further purification is required, the product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Safety Precautions
-
Methanesulfonyl chloride is corrosive and a lachrymator; handle it with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.
-
Triethylamine is flammable and has a strong odor; handle in a fume hood.
-
Dichloromethane is a volatile organic solvent; avoid inhalation and skin contact.
Data Presentation
| Entry | Starting Material | Product | Reagents (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | N-Boc-3-hydroxypyrrolidine | N-Boc-3-pyrrolidinyl mesylate | MsCl (1.2), Et3N (1.5) | DCM | 0 | 2-4 | >90 | >95 |
Table 1: Summary of a typical mesylation reaction of N-Boc-3-hydroxypyrrolidine.
Visualization of Experimental Workflow
Mesylation Experimental Workflow
References
Application Notes and Protocols: Tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate as a versatile chiral building block in organic synthesis. The document details its preparation, key reactions, and applications in the synthesis of biologically active molecules, complete with experimental protocols and quantitative data.
Introduction
This compound, available as both (R) and (S) enantiomers, is a valuable chiral pyrrolidine derivative.[1] Its utility in synthetic chemistry stems from the presence of a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and a methanesulfonyl (mesyl) group at the C3 position. The mesyloxy group is an excellent leaving group, facilitating stereospecific nucleophilic substitution reactions (SN2), which allows for the introduction of a wide range of functionalities with inversion of stereochemistry. This makes it a crucial intermediate in the asymmetric synthesis of complex nitrogen-containing molecules, including pharmaceuticals and biologically active compounds. This building block is notably used in the development of protein degraders and has been explored for its potential in creating compounds with antimicrobial and neuroprotective properties.[1][2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H19NO5S |
| Molecular Weight | 265.33 g/mol [1] |
| Appearance | Solid |
| Storage | 2-8°C, sealed in a dry environment[3] |
| CAS Number (S)-enantiomer | 132945-75-6[2] |
| CAS Number (R)-enantiomer | 127423-61-4 |
Synthesis of the Chiral Building Block
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding chiral 3-hydroxypyrrolidine. The first step involves the protection of the pyrrolidine nitrogen with a Boc group, followed by the mesylation of the hydroxyl group.
Diagram: Synthetic Pathway
Caption: General synthesis of the title compound.
Experimental Protocol: Mesylation of (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
This protocol describes the synthesis of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate.
Materials:
-
(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Water
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (or pyridine) to the solution.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure product.
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | MsCl, TEA | DCM | 0°C to RT | ~91% | [1] |
Applications in Nucleophilic Substitution Reactions
The primary application of this chiral building block is in SN2 reactions, where the mesyloxy group is displaced by a variety of nucleophiles. This reaction proceeds with inversion of configuration at the C3 position, providing a reliable method for accessing a diverse range of 3-substituted pyrrolidine derivatives with high enantiomeric purity.
Diagram: General SN2 Reaction
Caption: Stereospecific SN2 reaction.
Reactions with N-Nucleophiles
The displacement of the mesylate with nitrogen-based nucleophiles is a common strategy for the synthesis of chiral 3-aminopyrrolidine derivatives, which are important scaffolds in medicinal chemistry.
| Nucleophile | Product | Reaction Conditions | Yield | ee% |
| Amine (R-NH2) | (R)-tert-Butyl 3-(alkylamino)pyrrolidine-1-carboxylate | Varies | Good to excellent | >99% |
| Azide (N3-) | (R)-tert-Butyl 3-azidopyrrolidine-1-carboxylate | NaN3, DMF, 80°C | High | >99% |
Reactions with O-Nucleophiles
Oxygen nucleophiles, such as phenols and alkoxides, can be used to introduce ether linkages, leading to the formation of chiral 3-alkoxy- or 3-aryloxypyrrolidines. These motifs are present in a number of biologically active compounds, including the anti-tuberculosis drug Delamanid.
| Nucleophile | Product | Reaction Conditions | Yield | ee% |
| Phenol (Ar-OH) | (R)-tert-Butyl 3-(aryloxy)pyrrolidine-1-carboxylate | Base (e.g., K2CO3), Solvent (e.g., DMF) | Good | >99% |
| Alcohol (R-OH) | (R)-tert-Butyl 3-(alkoxy)pyrrolidine-1-carboxylate | Base (e.g., NaH), Solvent (e.g., THF) | Good | >99% |
Reactions with S-Nucleophiles
Thiol-based nucleophiles can be employed to synthesize chiral 3-(thio)pyrrolidine derivatives, which are of interest in drug discovery.
| Nucleophile | Product | Reaction Conditions | Yield | ee% |
| Thiol (R-SH) | (R)-tert-Butyl 3-(alkylthio)pyrrolidine-1-carboxylate | Base (e.g., NaH), Solvent (e.g., THF) | Good | >99% |
Application in the Synthesis of Bioactive Molecules
Intermediate for Delamanid Synthesis
(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a key intermediate in some synthetic routes towards Delamanid, a drug used for the treatment of multidrug-resistant tuberculosis.[4][5][6] The synthesis involves the nucleophilic substitution of the mesylate with a substituted phenoxide.
Diagram: Delamanid Intermediate Synthesis Workflow
Caption: Synthesis of a Delamanid intermediate.
Antimicrobial and Neurological Applications
Derivatives of 3-substituted pyrrolidines have shown promise in various therapeutic areas. For instance, certain compounds synthesized from this chiral building block have demonstrated antimicrobial activity. One study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.[1] Furthermore, some pyrrolidine derivatives have been investigated for their potential in treating neurological disorders due to their neuroprotective effects observed in vitro.[1]
Experimental Protocols for Key Applications
Protocol 1: Synthesis of (R)-tert-Butyl 3-azidopyrrolidine-1-carboxylate
Materials:
-
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate in DMF, add sodium azide.
-
Heat the reaction mixture to 80°C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Protocol 2: Synthesis of a (R)-tert-Butyl 3-phenoxypyrrolidine-1-carboxylate
Materials:
-
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
Phenol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of phenol in DMF, add potassium carbonate and stir the mixture at room temperature for 30 minutes.
-
Add a solution of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate in DMF to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired product.
Conclusion
This compound is a highly effective and versatile chiral building block for the enantioselective synthesis of 3-substituted pyrrolidine derivatives. Its predictable reactivity in SN2 reactions allows for the introduction of a wide array of functional groups with high stereocontrol. The applications demonstrated in the synthesis of intermediates for pharmaceuticals like Delamanid and other potentially bioactive molecules highlight its significance in drug discovery and development. The protocols provided herein offer a foundation for researchers to utilize this valuable synthon in their own synthetic endeavors.
References
- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 141699-57-2 [sigmaaldrich.com]
- 4. CN106699635A - Method for preparing highly pure Delamanid intermediate - Google Patents [patents.google.com]
- 5. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delamanid | C25H25F3N4O6 | CID 6480466 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of substituted pyrrolidines using tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
An Application Guide for the Synthesis of 3-Substituted Pyrrolidines using tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Introduction: The Strategic Value of the Pyrrolidine Scaffold and a Key Synthetic Precursor
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules, including treatments for diabetes, neurological disorders, and viral infections.[1][2] Its prevalence stems from its ability to serve as a versatile, three-dimensional pharmacophore that can engage with biological targets in a well-defined manner. Consequently, the development of efficient and modular synthetic routes to access substituted pyrrolidines is a cornerstone of modern drug discovery.[3][4][5]
This guide focuses on a particularly powerful and versatile building block: This compound . This commercially available reagent provides a robust platform for introducing a wide array of functional groups at the 3-position of the pyrrolidine ring. Its synthetic utility is derived from two key structural features: the tert-butyloxycarbonyl (Boc) protecting group and the methanesulfonyloxy (mesylate) leaving group.
-
The Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected with a Boc group, a common acid-labile protecting group.[6][7] This prevents the nitrogen from acting as a competing nucleophile or base during subsequent reactions, thereby directing reactivity to the C3 position. The Boc group can be reliably removed under acidic conditions, such as with trifluoroacetic acid (TFA), revealing the secondary amine for further elaboration.[7][8]
-
The Mesylate (OMs) Leaving Group: The hydroxyl group of the precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, is converted into a mesylate. The mesylate anion (CH₃SO₃⁻) is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonyl oxygens.[9][10][11] This transformation converts a poor leaving group (hydroxide, HO⁻) into an excellent one, priming the C3 carbon for efficient nucleophilic substitution.[2][12]
This document provides a detailed overview of the core chemistry, validated protocols, and expert insights for leveraging this key intermediate in the synthesis of diverse 3-substituted pyrrolidine libraries.
Core Synthetic Strategy: Nucleophilic Displacement of the Mesylate
The primary application of this compound is as an electrophile in nucleophilic substitution (SN2) reactions. A wide range of nucleophiles can be used to displace the mesylate group, leading to the formation of a new bond at the C3 position with inversion of stereochemistry (if a chiral starting material is used).
Figure 1: General scheme for the SN2 reaction. A nucleophile (Nu⁻) attacks the C3 carbon, displacing the mesylate leaving group (MsO⁻).
Causality Behind Experimental Choices
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are typically preferred for SN2 reactions. They are capable of solvating the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.
-
Temperature: Heating is often required to overcome the activation energy of the reaction. However, excessively high temperatures can lead to side reactions, such as elimination (E2). Reactions are typically run between room temperature and 80 °C.
-
Base: For nucleophiles that are not anionic (e.g., amines, thiols, alcohols), a non-nucleophilic base is required to deprotonate the nucleophile in situ or to scavenge the acid formed during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).
Common Nucleophiles and Resulting Products
The versatility of this reagent is demonstrated by the breadth of nucleophiles that can be employed. The table below summarizes common transformations.
| Nucleophile Type | Example Nucleophile | Base (if needed) | Typical Solvent | Resulting 3-Substituent |
| Nitrogen | Benzylamine | K₂CO₃, DIPEA | DMF, MeCN | -NH-Bn |
| Pyrrolidine | K₂CO₃, DIPEA | DMF, MeCN | 3-(pyrrolidin-1-yl) | |
| Sodium Azide (NaN₃) | N/A | DMF/H₂O | Azide (-N₃) | |
| Oxygen | Sodium Phenoxide | N/A | DMF, THF | Aryl Ether (-OAr) |
| Ethanol (with NaH) | NaH | THF | Ethyl Ether (-OEt) | |
| Sulfur | Sodium Thiophenoxide | N/A | DMF | Aryl Thioether (-SAr) |
| Thioacetic Acid | K₂CO₃ | DMF | Thioacetate (-SAc) | |
| Carbon | Sodium Cyanide (NaCN) | N/A | DMSO | Cyano (-CN) |
Application Workflows & Protocols
The synthesis of a final target molecule typically involves a multi-step sequence. The initial nucleophilic substitution is followed by deprotection of the Boc group, and often, further functionalization of the newly liberated secondary amine.
References
- 1. enamine.net [enamine.net]
- 2. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a versatile chiral building block extensively utilized in organic synthesis and medicinal chemistry. Its pyrrolidine scaffold is a common motif in numerous biologically active compounds. The presence of a methanesulfonyl (mesyl) group at the 3-position renders it an excellent leaving group for nucleophilic substitution reactions (SN2), enabling the facile introduction of a wide array of functional groups. This reactivity, combined with the protecting tert-butyloxycarbonyl (Boc) group, which ensures stability and controlled reactivity, makes this compound a valuable precursor for the synthesis of diverse substituted pyrrolidine derivatives.[1] These derivatives are key intermediates in the development of novel therapeutics, including antimicrobial and neurological agents.
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based nucleophiles.
General Reaction Scheme
The fundamental transformation involves the displacement of the mesyloxy group by a nucleophile, typically in the presence of a suitable base and solvent. The reaction generally proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the C-3 position.
Caption: General Nucleophilic Substitution Reaction.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution of this compound with a variety of nucleophiles.
| Nucleophile Type | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Nitrogen | Ammonia | tert-Butyl (R)-3-aminopyrrolidine-1-carboxylate | - | - | 150 | 2 | ~97 (e.e.) |
| Carbon | Diethyl malonate | Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate | 1-Methyl-2-pyrrolidinone | Potassium tert-butoxide | 40-50 | 1 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of the Starting Material - tert-Butyl (S)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This protocol details the preparation of the mesylated starting material from the corresponding alcohol.
Workflow for Mesylation
Caption: Synthesis of the Mesylated Starting Material.
a) Preparation of tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate
-
Suspend 34.1 g of (S)-3-hydroxypyrrolidine hydrochloride and 29.2 g of K₂CO₃ in 400 ml of methanol under an argon atmosphere.
-
Cool the suspension to 0°-5°C.
-
Add 45.8 g of di-tert-butyl dicarbonate over 10 minutes while stirring.
-
Stir the reaction mixture at 0-5°C for 30 minutes, followed by stirring at room temperature for 4.5 hours.
-
Concentrate the suspension, and take up the residue in 400 ml of ethyl acetate and 200 ml of water.
-
Separate the organic phase, wash it, dry it over Na₂SO₄, filter, and concentrate to yield the product.
b) Preparation of tert-butyl (S)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate [1]
-
Dissolve 34.1 g of tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate and 29.2 ml of triethylamine in 300 ml of ethyl acetate under an argon atmosphere.
-
Cool the solution to 0°-5°C.
-
Add 3.91 ml of mesyl chloride in 20 ml of ethyl acetate dropwise over 30 minutes.
-
Stir the resulting suspension at 0°-5°C for 1.5 hours and then at room temperature for 16 hours.
-
Dilute the suspension with 150 ml of water and stir for 10 minutes.
-
Separate the organic phase and wash it successively with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to obtain the final product.
Protocol 2: Nucleophilic Substitution with a Nitrogen Nucleophile (Ammonia)
This protocol describes the synthesis of tert-butyl (R)-3-aminopyrrolidine-1-carboxylate.
Reaction with Ammonia
Caption: Synthesis of 3-Aminopyrrolidine Derivative.
Procedure: [1]
-
Place 5.0 g of tert-butyl (S)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate in an autoclave.
-
Evacuate the autoclave and backfill with argon four times.
-
Cool the autoclave in an acetone/CO₂ bath.
-
Introduce ammonia into the autoclave.
-
Heat the reaction mixture to 150°C at a pressure of 1,32x10⁷ Pa.
-
Stir the reaction for 2 hours.
-
Cool the autoclave and take up the residue in methylene chloride.
-
Filter the resulting suspension and concentrate the filtrate to yield the product as a pale yellow oil (3.32 g, 97% e.e.).[1]
Protocol 3: Nucleophilic Substitution with a Carbon Nucleophile (Diethyl Malonate)
This protocol outlines the synthesis of diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate.
Reaction with Diethyl Malonate
References
Application Notes and Protocols: The Role of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, is a pivotal building block in the synthesis of a wide array of pharmaceutical intermediates. Its utility stems from the presence of a methanesulfonyl (mesyl) group, which functions as an excellent leaving group in nucleophilic substitution reactions, and a tert-butoxycarbonyl (Boc) protecting group, which safeguards the pyrrolidine nitrogen. This combination allows for the stereospecific introduction of various functionalities at the 3-position of the pyrrolidine ring, a common structural motif in many biologically active molecules. These application notes provide a detailed overview of its use in the synthesis of key pharmaceutical intermediates, complete with experimental protocols and quantitative data.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound lies in its reaction with a diverse range of nucleophiles to generate substituted pyrrolidine derivatives. These derivatives are crucial intermediates for drugs targeting a variety of therapeutic areas, including viral infections, inflammatory diseases, and diabetes.
Synthesis of Chiral 3-Aminopyrrolidine Derivatives
One of the most common applications is the synthesis of chiral 3-aminopyrrolidine derivatives. These are key components of numerous pharmaceuticals, including kinase inhibitors and antiviral agents. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the C-3 position. For instance, (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate serves as a precursor for (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate.
Synthesis of Intermediates for Kinase Inhibitors
The pyrrolidine scaffold is a common feature in many kinase inhibitors. The ability to introduce specific substituents onto the pyrrolidine ring using this compound makes it a valuable tool in the synthesis of these targeted therapies. For example, derivatives of 3-aminopyrrolidine are used in the synthesis of Janus kinase (JAK) inhibitors and Tyrosine kinase 2 (Tyk2) inhibitors.
Synthesis of Intermediates for Antiviral Drugs
Chiral pyrrolidine derivatives are integral to the structure of several antiviral drugs, such as the CCR5 antagonist Maraviroc, used in the treatment of HIV. The stereocontrolled synthesis of substituted pyrrolidines from this compound is a key strategy in the development of these antiviral agents.
Synthesis of Intermediates for DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many of these inhibitors feature a chiral aminopyrrolidine core, the synthesis of which can be efficiently achieved using the methodologies described herein.
Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving this compound.
Table 1: Synthesis of this compound
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | Ethyl acetate | 0-5 then RT | 17.5 | ~90 | Not Specified | EP 1138672 A1[1] |
| (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Methanesulfonyl chloride, Triethylamine | Dichloromethane | -20 to RT | Not Specified | ~91 | Not Specified | [2] |
Table 2: Synthesis of Chiral 3-Substituted Pyrrolidine Intermediates
| Starting Material | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (ee, %) | Reference |
| (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | Ammonia | (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | Methylene chloride | 150 (autoclave) | 2 | ~94 | 97 | EP 1138672 A1[1] |
| (S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | Sodium azide | (R)-1-Boc-3-azidopyrrolidine | DMF | 80 | 3 | 95 | Not Specified | CN102531987A[3] |
| (R)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | Ammonia | (S)-Benzyl 3-aminopyrrolidine-1-carboxylate | Methylene chloride | 150 (autoclave) | 0.67 | ~93 | 97 | EP 1138672 A1[1] |
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This protocol describes the synthesis of the title compound from the corresponding alcohol.
Reaction Scheme:
Caption: Synthesis of the mesylated pyrrolidine.
Materials:
-
(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (34.1 g)
-
Triethylamine (29.2 ml)
-
Mesyl chloride (3.91 ml)
-
Ethyl acetate (320 ml)
-
1N HCl
-
Saturated NaHCO3 solution
-
Saturated NaCl solution
-
Na2SO4
Procedure:
-
Dissolve 34.1 g of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 29.2 ml of triethylamine in 300 ml of ethyl acetate under an argon atmosphere.[1]
-
Cool the solution to 0-5°C.[1]
-
Add a solution of 3.91 ml of mesyl chloride in 20 ml of ethyl acetate dropwise over 30 minutes.[1]
-
Stir the resulting suspension at 0-5°C for 1.5 hours, and then at room temperature for 16 hours.[1]
-
Dilute the suspension with 150 ml of water and stir for 10 minutes.[1]
-
Separate the organic phase and wash it successively with 1N HCl, saturated NaHCO3 solution, and saturated NaCl solution.[1]
-
Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure to obtain the product as a beige oil.[1]
Protocol 2: Synthesis of (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate
This protocol details the nucleophilic substitution of the mesyl group with ammonia to produce the corresponding amine with inversion of stereochemistry.
Reaction Scheme:
Caption: Synthesis of the aminopyrrolidine intermediate.
Materials:
-
tert-Butyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate (5.0 g)
-
Ammonia
-
Methylene chloride
Procedure:
-
Place 5.0 g of tert-butyl (S)-3-methanesulfonyloxy-pyrrolidine-1-carboxylate in an autoclave.[1]
-
Evacuate the autoclave four times and backfill with argon.[1]
-
Cool the autoclave in an acetone/CO2 bath.[1]
-
Introduce ammonia into the autoclave.[1]
-
Heat the reaction mixture to 150°C and stir for 2 hours.[1]
-
Cool the autoclave, take up the residue in methylene chloride, filter the suspension, and concentrate the filtrate to yield the product as a pale yellow oil with a reported enantiomeric excess of 97%.[1]
Protocol 3: Synthesis of (R)-tert-Butyl 3-azidopyrrolidine-1-carboxylate
This protocol illustrates the synthesis of an azido-pyrrolidine intermediate, a versatile precursor for amines, via an SN2 reaction with sodium azide.
Reaction Scheme:
Caption: Synthesis of the azidopyrrolidine intermediate.
Materials:
-
(S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine
-
Sodium azide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve (S)-1-Boc-3-(methylsulfonyloxy)pyrrolidine in DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80°C and stir for 3 hours.[3]
-
After completion of the reaction (monitored by TLC), cool the mixture and perform an appropriate work-up, which typically involves dilution with water and extraction with an organic solvent.
-
The organic layers are combined, dried, and concentrated to give the crude product, which can be purified by column chromatography to yield the desired (R)-1-Boc-3-azidopyrrolidine with a reported yield of 95%.[3]
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of pharmaceutical intermediates. Its ability to undergo stereospecific nucleophilic substitution reactions with a wide range of nucleophiles allows for the efficient construction of complex pyrrolidine-containing molecules. The protocols and data presented here demonstrate its utility in preparing key intermediates for important drug classes, highlighting its significance in modern drug discovery and development.
References
Application Notes & Protocols: Enantioselective Synthesis Utilizing (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Introduction: The Strategic Value of a Chiral Pyrrolidine Building Block
In the landscape of modern medicinal chemistry and drug development, the pyrrolidine ring system is a privileged scaffold. Its rigid, non-planar structure introduces valuable conformational constraints into bioactive molecules, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles such as metabolic stability.[1] The strategic challenge, however, lies in the precise, stereocontrolled installation of this motif.
(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS: 127423-61-4) has emerged as a cornerstone chiral building block for this purpose. This reagent is expertly designed for versatility and stereochemical fidelity. Its key features include:
-
A Pre-defined Stereocenter: The (R)-configuration at the C3 position serves as the foundation for asymmetric synthesis.
-
An N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group deactivates the pyrrolidine nitrogen, preventing self-reaction and allowing for selective functionalization at the C3 position. It can be removed under standard acidic conditions in later synthetic steps.[2]
-
An Excellent Leaving Group: The methylsulfonyl (mesylate, -OMs) group at C3 is a highly effective leaving group, primed for nucleophilic displacement.
This guide provides an in-depth exploration of the primary application of this reagent—stereospecific nucleophilic substitution—and delivers detailed, field-proven protocols for its use in generating high-value chiral intermediates.
Core Mechanism: Stereochemical Inversion via Sₙ2 Displacement
The utility of (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is fundamentally rooted in the Sₙ2 reaction mechanism. The electron-withdrawing nature of the mesyl group renders the C3 carbon highly electrophilic. When approached by a nucleophile (Nu⁻), the reaction proceeds via a backside attack, displacing the mesylate leaving group in a single, concerted step.
This mechanism dictates a complete inversion of stereochemistry at the C3 carbon, a phenomenon known as the Walden inversion. Consequently, the (R)-configured starting material is reliably converted into an (S)-configured product. This predictable and high-fidelity stereochemical outcome is the cornerstone of its application in enantioselective synthesis.
Caption: General Sₙ2 mechanism showing inversion of stereochemistry.
Application: Synthesis of Chiral 3-Azidopyrrolidines
One of the most powerful applications of this chiral mesylate is the synthesis of (S)-tert-Butyl 3-azidopyrrolidine-1-carboxylate. The azide functional group is a synthetic linchpin; it is relatively unreactive under many conditions but can be selectively transformed into other critical functionalities, most notably a primary amine, through clean and high-yielding reduction reactions. This makes the azidopyrrolidine a stable, easily handled precursor to the highly valuable (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate.
Protocol 1: Synthesis of (S)-tert-Butyl 3-azidopyrrolidine-1-carboxylate
This protocol details the Sₙ2 displacement of the mesylate with sodium azide. The choice of a polar aprotic solvent like DMF is critical; it effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction.
Workflow Diagram
Caption: Experimental workflow for the synthesis of (S)-azidopyrrolidine.
Materials & Equipment:
-
(R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser
-
Separatory funnel, rotary evaporator, silica gel for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous DMF (approx. 5 mL per 1 g of starting material).
-
Nucleophile Addition: Add sodium azide (1.5 eq) to the stirred solution. Causality Note: A slight excess of the nucleophile is used to ensure the reaction goes to completion according to Le Châtelier's principle.
-
Heating: Heat the reaction mixture to 80 °C using a heating mantle. Attach a condenser to prevent solvent loss. Expert Insight: While higher temperatures can speed up the reaction, they also increase the risk of side reactions like elimination. 80 °C provides a good balance of reaction rate and selectivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 4x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x the volume of DMF). Combine the organic layers. Rationale: The product is organic-soluble, while the DMF and inorganic salts partition into the aqueous phase.
-
Wash the combined organic layers with brine (2x). Purpose: The brine wash helps to remove residual water and DMF from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product as a colorless to pale yellow oil.
Self-Validation/Characterization:
-
¹H NMR: Confirm the disappearance of the mesyl group's methyl protons (singlet ~3.0 ppm) and the characteristic shifts of the pyrrolidine ring protons.
-
IR Spectroscopy: The most definitive confirmation is the appearance of a strong, sharp absorption band characteristic of the azide group (N=N=N stretch) around 2100 cm⁻¹.
-
Optical Rotation: The product should exhibit an optical rotation opposite in sign to the starting (R)-3-hydroxypyrrolidine precursor, confirming the inversion of stereochemistry.
Application: Reduction to Chiral 3-Aminopyrrolidines
With the chiral azide in hand, the path to the corresponding primary amine is straightforward. Catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency, clean conversion, and simple work-up. The reaction reduces the azide to the amine while generating only nitrogen gas as a byproduct.
Protocol 2: Catalytic Hydrogenation to (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate
Principle: The azide is reduced by hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates the protonolysis steps on the catalyst surface.
Materials & Equipment:
-
(S)-tert-Butyl 3-azidopyrrolidine-1-carboxylate
-
Palladium on Carbon (10% w/w, 50% wet)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Reaction flask, magnetic stirrer
-
Celite® for filtration
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the (S)-tert-Butyl 3-azidopyrrolidine-1-carboxylate (1.0 eq) in methanol (approx. 10 mL per 1 g of azide) in a suitable reaction flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10 mol % by weight). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care, preferably under an inert atmosphere or as a wet paste.
-
Hydrogenation: Seal the flask and purge it with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect it to a hydrogenation apparatus.
-
Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
Monitoring: Monitor the reaction by TLC. The product amine is much more polar than the starting azide. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product. Rationale: Celite provides a fine filtration medium that prevents the fine black catalyst particles from passing through.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of sufficient purity for subsequent steps.
-
Self-Validation/Characterization:
-
IR Spectroscopy: Confirm the complete disappearance of the azide peak at ~2100 cm⁻¹. Look for the appearance of N-H stretching bands for the primary amine around 3300-3400 cm⁻¹.
-
Mass Spectrometry: The product will show the expected molecular ion peak for the amine [M+H]⁺.[3]
Data Summary & Further Applications
The strategic use of (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate enables access to a wide variety of chiral 3-substituted pyrrolidines by simply varying the nucleophile.
| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group | Application Area |
| Azide (N₃⁻) | Sodium Azide | -N₃ | Precursor to amines |
| Amines (R₂NH) | Benzylamine | -NHR₂ | Synthesis of diamines, ligands |
| Thiolates (RS⁻) | Sodium Thiophenoxide | -SR | Sulfur-containing bioactives |
| Cyanide (CN⁻) | Sodium Cyanide | -C≡N | Chain extension, precursor to acids/amines |
| Malonates | Diethyl Malonate | -CH(CO₂Et)₂ | C-C bond formation, complex scaffolds |
These chiral intermediates are invaluable in the synthesis of pharmaceuticals, including enzyme inhibitors, receptor antagonists, and novel peptide-based therapeutics (peptidomimetics).[1][4][]
References
Application Notes and Protocols: Enantioselective Synthesis Using (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, is a versatile building block in modern organic synthesis. Its utility lies in the presence of a methanesulfonyl (mesyl) group at the C3 position, which functions as an excellent leaving group in nucleophilic substitution (SN2) reactions. This property, combined with the stereochemically defined (S)-configuration and the presence of a tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable reagent for the enantioselective synthesis of a wide range of 3-substituted pyrrolidine derivatives. These chiral pyrrolidine scaffolds are prevalent in numerous biologically active molecules and pharmaceutical agents, including antimicrobial and neurologically active compounds.[1]
This document provides detailed application notes and experimental protocols for the use of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate in enantioselective synthesis.
Key Applications
The primary application of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is in SN2 reactions where a nucleophile displaces the mesyloxy group, leading to an inversion of stereochemistry at the C3 position. This allows for the stereospecific synthesis of (R)-3-substituted pyrrolidines.
Common nucleophiles include:
-
Nitrogen Nucleophiles: Primary and secondary amines, ammonia, and azides.
-
Oxygen Nucleophiles: Phenoxides and carboxylates.
-
Sulfur Nucleophiles: Thiols and thiolates.
-
Carbon Nucleophiles: Enolates and organometallics.
These reactions provide access to a diverse array of chiral building blocks crucial for the synthesis of complex molecular architectures in drug discovery and development.
Data Presentation
The following tables summarize quantitative data for key enantioselective reactions using (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate.
Table 1: Synthesis of (R)-3-Aminopyrrolidine Derivatives
| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Ammonia | (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate | N/A | 110 | N/A | 96.7 |
| Benzylamine | (R)-tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate | Acetonitrile | Reflux | ~65 | >98 (assumed based on SN2) |
Table 2: General Nucleophilic Substitution
| Nucleophile Type | General Conditions | Typical Product | Typical Yield (%) |
| Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., MeCN, DMF) | (R)-3-Alkyl/Aryl-aminopyrrolidine | 60-80 |
| Phenoxide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | (R)-3-Aryloxypyrrolidine | 70-90 |
| Thiolate | Base (e.g., NaH), Solvent (e.g., THF) | (R)-3-Alkyl/Aryl-thiopyrrolidine | 75-95 |
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate
This protocol describes the reaction of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate with ammonia to produce the corresponding (R)-3-aminopyrrolidine derivative with inversion of stereochemistry.
Materials:
-
(S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
Liquid Ammonia
-
Autoclave
Procedure:
-
Place 5.0 g of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate into a high-pressure autoclave.
-
Evacuate the autoclave and backfill with argon gas (repeat four times).
-
Cool the autoclave in an acetone/CO₂ bath.
-
Carefully introduce liquid ammonia into the cooled autoclave.
-
Seal the autoclave and heat the reaction mixture to 110°C.
-
Maintain the reaction at this temperature for 90 minutes.
-
After cooling the autoclave to room temperature, carefully vent the excess ammonia.
-
Dissolve the residue in methylene chloride and filter the suspension.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography to yield (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate as a pale brown oil with an enantiomeric excess of 96.7%.[2]
Protocol 2: Synthesis of tert-Butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate
This protocol details the synthesis of a protected (R)-3-aminopyrrolidine derivative via a two-step sequence starting from (R)-(+)-1-benzyl-3-aminopyrrolidine. Although this specific example starts from the amine, it illustrates the typical procedure for handling and characterizing the resulting chiral pyrrolidine product, which can be obtained from the title mesylate. To obtain the direct precursor for this reaction from the title compound, one would first react (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate with benzylamine, followed by deprotection of the Boc group and subsequent reaction with di-tert-butyl dicarbonate as described below.
Materials:
-
(R)-(+)-1-Benzyl-3-aminopyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile
-
Deionized water
-
Dichloromethane
Procedure:
-
In a flask, dissolve 5.92 g (70.5 mmol) of sodium bicarbonate in 118 mL of deionized water.
-
Add the sodium bicarbonate solution to a solution of 5.00 g (28.4 mmol) of (R)-(+)-1-benzyl-3-aminopyrrolidine in 118 mL of acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 6.22 g (28.5 mmol) of di-tert-butyl dicarbonate to the reaction mixture.
-
Continue stirring overnight at room temperature.
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Extract the residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: 2:98 methanol:dichloromethane) to afford 4.24 g (65.2% yield) of tert-butyl (R)-(1-benzylpyrrolidin-3-yl)carbamate.[3]
Visualizations
The following diagrams illustrate the key reaction pathway and experimental workflow.
Caption: SN2 reaction pathway.
Caption: General experimental workflow.
References
Reaction of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate with amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various 3-aminopyrrolidine derivatives through the nucleophilic substitution of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate with a range of amine nucleophiles. This synthetic route is of significant interest in medicinal chemistry due to the prevalence of the 3-aminopyrrolidine scaffold in numerous biologically active compounds.
Introduction
The pyrrolidine ring is a key structural motif in many pharmaceuticals and natural products.[1] Specifically, 3-aminopyrrolidine derivatives are crucial building blocks in the development of various therapeutic agents, including kinase inhibitors and antidiabetic drugs.[2][3] The reaction of this compound with amines provides a versatile and efficient method for accessing a diverse array of these valuable intermediates. The methanesulfonyl (mesyl) group at the 3-position serves as an excellent leaving group, facilitating nucleophilic substitution by a wide range of primary and secondary amines.[4] This reaction typically proceeds via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the C-3 position.
Applications in Drug Discovery
The 3-aminopyrrolidine scaffold is a privileged structure in drug discovery, contributing to enhanced potency, selectivity, and favorable pharmacokinetic properties of drug candidates. Notable applications include:
-
Janus Kinase (JAK) Inhibitors: The 3-aminopyrrolidine core is a key component of Tofacitinib, a potent JAK inhibitor used in the treatment of autoimmune diseases like rheumatoid arthritis.[5] These inhibitors modulate the JAK-STAT signaling pathway, which is crucial for immune cell function.[6][7][8][9]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Several DPP-4 inhibitors, used for the management of type 2 diabetes, incorporate the 3-aminopyrrolidine moiety. These compounds help to regulate glucose homeostasis.[2][3]
Reaction of this compound with Amines: Data Summary
The following table summarizes the reaction of this compound with various amine nucleophiles, providing key reaction parameters and yields.
| Amine Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | tert-Butyl 3-aminopyrrolidine-1-carboxylate | 150 °C, 1.32x10⁷ Pa, Autoclave, 2h | 97 (e.e.) | [1] |
| Benzylamine | tert-Butyl 3-(benzylamino)pyrrolidine-1-carboxylate | THF, 50-60 °C | High | [10] |
| Isopropylamine | (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate | Methanol, H₂, PtO₂, 18h | 53 | [11] |
| Piperazine | tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate | Ethanol, 80 °C, 36h | 85 | [12] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the mesylated precursor and its subsequent reaction with amines.
Protocol 1: Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This protocol describes the preparation of the starting mesylate from the corresponding alcohol.[1][13]
Materials:
-
(S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in ethyl acetate.
-
Cool the solution to 0-5 °C in an ice bath under an inert atmosphere (e.g., argon).
-
Slowly add a solution of methanesulfonyl chloride (1.1 eq) in ethyl acetate to the cooled reaction mixture.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as an oil or solid.
Protocol 2: General Procedure for the Reaction of this compound with Amines
This protocol provides a general method for the nucleophilic substitution reaction. Reaction conditions may need to be optimized for specific amines.
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Solvent (e.g., Tetrahydrofuran (THF), Ethanol, Acetonitrile)
-
Base (optional, e.g., K₂CO₃, Et₃N)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel (e.g., a sealed tube or autoclave for volatile amines or high-temperature reactions), dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine nucleophile (1.1-2.0 eq). For amine salts, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be required.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150 °C) and stir for the required time (from a few hours to overnight). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 3-aminopyrrolidine derivatives.
Caption: General workflow for the synthesis of 3-aminopyrrolidine derivatives.
Janus Kinase (JAK) - STAT Signaling Pathway
The products of these reactions are valuable intermediates for synthesizing JAK inhibitors. The following diagram illustrates the JAK-STAT signaling pathway.[2][5][6][7][9]
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
References
- 1. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]
- 4. CN103819474A - Preparation method of tofacitinib - Google Patents [patents.google.com]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shutterstock.com [shutterstock.com]
- 8. research.unl.pt [research.unl.pt]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate [acrospharmatech.com]
- 11. CAS#:958026-62-5 | (S)-tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate | Chemsrc [chemsrc.com]
- 12. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Utility of tert-Butyl 3-Azidopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 3-azidopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process starting from tert-butyl 3-hydroxypyrrolidine-1-carboxylate, proceeding through a mesylate intermediate.
Introduction
tert-Butyl 3-azidopyrrolidine-1-carboxylate is a key synthetic intermediate, prized for its versatile azide functionality which allows for a variety of subsequent chemical transformations. The pyrrolidine scaffold is a common motif in many biologically active compounds. The azide group can be readily converted to an amine or participate in cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry"[1][2][3][4][5]. These characteristics make it an attractive component for the synthesis of novel therapeutic agents, including antiviral and other bioactive molecules[6][7][8][9][10].
The synthetic route described herein involves the activation of the hydroxyl group of tert-butyl 3-hydroxypyrrolidine-1-carboxylate via mesylation, followed by nucleophilic substitution with an azide salt. This procedure is robust and can be adapted for both small-scale and larger-scale preparations.
Reaction Scheme
The overall two-step synthesis is depicted below:
Caption: Overall reaction scheme for the synthesis of tert-Butyl 3-azidopyrrolidine-1-carboxylate.
Experimental Protocols
Materials and Equipment:
-
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Safety Precautions:
-
Sodium azide (NaN₃) is highly toxic and can be fatal if swallowed or absorbed through the skin. [11][12] It can also form explosive heavy metal azides.[12][13] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[12][14] Avoid contact with acids, as this generates highly toxic and explosive hydrazoic acid.[11][13] Do not use metal spatulas for handling solid sodium azide.[12] All waste containing sodium azide must be disposed of as hazardous waste according to institutional guidelines.[14]
-
Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.
-
Dichloromethane and dimethylformamide are hazardous solvents. Avoid inhalation and skin contact.
Step 1: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This protocol is adapted from a procedure described in European Patent EP 1138672 A1.
Procedure:
-
To a solution of tert-butyl (S)-3-hydroxypyrrolidine-1-carboxylate (34.1 g) and triethylamine (29.2 ml) in ethyl acetate (300 ml) under an argon atmosphere, cool the mixture to 0-5°C using an ice bath.
-
Slowly add a solution of methanesulfonyl chloride (3.91 ml) in ethyl acetate (20 ml) dropwise over 30 minutes, maintaining the internal temperature between 0-5°C.
-
Stir the resulting suspension at 0-5°C for 1.5 hours.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 16 hours.
-
Dilute the suspension with water (150 ml) and stir for 10 minutes.
-
Separate the organic phase.
-
Wash the organic phase sequentially with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate as a beige liquid (50.4 g). The product can be used in the next step without further purification.
Data Presentation: Mesylation Reaction
| Parameter | Value | Reference |
| Starting Material | (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | EP 1138672 A1 |
| Reagents | Methanesulfonyl chloride, Triethylamine | EP 1138672 A1 |
| Solvent | Ethyl Acetate | EP 1138672 A1 |
| Temperature | 0-5°C, then room temperature | EP 1138672 A1 |
| Reaction Time | 1.5 hours at 0-5°C, 16 hours at room temperature | EP 1138672 A1 |
| Yield | Approx. 91% (in optimized conditions) | [15] |
Step 2: Synthesis of tert-Butyl 3-azidopyrrolidine-1-carboxylate
This protocol is a general procedure based on common laboratory practices for SN2 reactions with azides.
Procedure:
-
Dissolve the crude this compound from Step 1 in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (approximately 1.5-3 equivalents relative to the mesylate).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain tert-butyl 3-azidopyrrolidine-1-carboxylate.
Data Presentation: Azidation Reaction
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium azide (NaN₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60-80 °C |
| Reaction Time | 12-16 hours |
| Purification | Silica gel column chromatography |
Experimental Workflow Diagram
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral properties of aza-analogues of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. uthsc.edu [uthsc.edu]
- 15. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
Application Notes and Protocols for the Scalable Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a scalable synthetic route to tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below are designed for scalability, focusing on efficiency, reproducibility, and high purity of the final products.
Overview of the Synthetic Pathway
The scalable synthesis of this compound and its subsequent conversion to derivatives primarily involves a three-stage process. This process begins with the Boc-protection of 3-hydroxypyrrolidine, followed by mesylation of the hydroxyl group to form the desired intermediate. This intermediate serves as a versatile precursor for the synthesis of various derivatives through nucleophilic substitution reactions.
Troubleshooting & Optimization
Common side reactions in the mesylation of N-Boc-3-hydroxypyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mesylation of N-Boc-3-hydroxypyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of mesylating N-Boc-3-hydroxypyrrolidine?
The mesylation of N-Boc-3-hydroxypyrrolidine is a crucial step in synthetic organic chemistry to convert the hydroxyl group (-OH) into a better leaving group, a mesylate (-OMs). This transformation facilitates subsequent nucleophilic substitution reactions, which are essential for the synthesis of a wide range of pharmaceutical intermediates and biologically active molecules.
Q2: What are the most common side reactions observed during the mesylation of N-Boc-3-hydroxypyrrolidine?
The most prevalent side reaction is an elimination reaction, which leads to the formation of the undesired alkene byproduct, N-Boc-2,5-dihydro-1H-pyrrole. Other potential, though less common, side reactions may include the formation of a chlorinated byproduct and reactions involving the Boc protecting group under harsh conditions.
Q3: How does the choice of base affect the outcome of the reaction?
The choice of base is critical in controlling the selectivity of the mesylation reaction.
-
Triethylamine (TEA): Being a stronger base, TEA can accelerate the desired mesylation. However, it also has a higher propensity to promote the elimination side reaction. With methanesulfonyl chloride, TEA can also lead to the formation of a highly reactive sulfene intermediate, which can influence the reaction pathway.
-
Pyridine: As a weaker base, pyridine is less likely to induce the elimination side reaction. Therefore, it often provides a higher yield of the desired mesylate product, albeit potentially at a slower reaction rate.
Q4: Is the N-Boc protecting group stable under typical mesylation conditions?
The N-Boc (tert-butoxycarbonyl) protecting group is generally stable under the basic conditions used for mesylation. It is known to be robust towards most nucleophiles and bases.[1][2] However, prolonged exposure to harsh conditions or elevated temperatures should be avoided to prevent any potential side reactions involving the Boc group.
Troubleshooting Guide
Problem 1: Low yield of the desired N-Boc-3-mesyloxypyrrolidine and significant formation of the elimination byproduct.
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Maintain a low reaction temperature, typically 0 °C or below, throughout the addition of reagents and the course of the reaction. |
| The base is too strong or used in excess. | Consider using a weaker base like pyridine instead of triethylamine. If using triethylamine, use it in a stoichiometric amount. |
| Prolonged reaction time. | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed. |
Problem 2: Formation of an unexpected chlorinated byproduct.
| Potential Cause | Recommended Solution |
| Reaction with the chloride from mesyl chloride. | This is a known, though less common, side reaction. The use of a non-nucleophilic base and careful control of reaction conditions can minimize its formation. |
| Impurity in the starting material or reagents. | Ensure the purity of N-Boc-3-hydroxypyrrolidine, mesyl chloride, and the base before starting the reaction. |
Problem 3: Difficulty in purifying the desired mesylate from the byproducts.
| Potential Cause | Recommended Solution |
| Similar polarity of the product and byproducts. | Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to achieve good separation. Adding a small percentage of a base like triethylamine to the eluent can sometimes improve the chromatography of amine-containing compounds. |
| Thermal instability of the product during purification. | Avoid high temperatures during solvent removal. Use a rotary evaporator at low temperature and high vacuum. For highly sensitive compounds, consider alternative purification methods like crystallization. |
Data Presentation
Table 1: Illustrative Yield Comparison of Mesylation under Different Conditions *
| Base | Temperature (°C) | Approx. Yield of N-Boc-3-mesyloxypyrrolidine (%) | Approx. Yield of N-Boc-2,5-dihydro-1H-pyrrole (%) |
| Triethylamine | 25 | 65 | 30 |
| Triethylamine | 0 | 85 | 10 |
| Pyridine | 25 | 80 | 15 |
| Pyridine | 0 | 92 | <5 |
*Note: The data in this table is illustrative and intended to demonstrate the general trends observed in the mesylation of secondary alcohols. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
General Protocol for the Mesylation of N-Boc-3-hydroxypyrrolidine:
-
Dissolve N-Boc-3-hydroxypyrrolidine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (MsCl, 1.1-1.2 equivalents) dropwise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways in the mesylation of N-Boc-3-hydroxypyrrolidine.
Caption: Troubleshooting workflow for low mesylation yield.
Caption: Mechanistic comparison based on the base used.
References
Technical Support Center: Purification of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthesis involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride (MsCl) in an aprotic solvent like dichloromethane (DCM).[1][2] A tertiary amine base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction.[2][3] The reaction is typically performed at reduced temperatures (0°C to -20°C) to minimize side reactions.[1]
Q2: What are the most common impurities I should expect in my crude reaction mixture?
A2: Common impurities include unreacted starting material (tert-butyl 3-hydroxypyrrolidine-1-carboxylate), excess methanesulfonyl chloride, the hydrochloride salt of the amine base (e.g., triethylamine hydrochloride), and potential side products like the corresponding alkyl chloride (tert-butyl 3-chloropyrrolidine-1-carboxylate).[2][4]
Q3: Is the product stable during a standard aqueous workup?
A3: Yes, mesylates are generally stable enough for a standard aqueous workup.[5] They are typically less polar than the starting alcohol, which facilitates separation into the organic layer during extraction.[5] However, prolonged exposure to acidic or basic conditions, or heat, should be avoided as sulfonate esters can be labile.[6]
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is used for rapid monitoring of reaction progress and purity. For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods.[7]
Troubleshooting Guide
Problem: My TLC plate shows a significant amount of starting material remaining after the reaction.
-
Possible Cause: The reaction may be incomplete due to insufficient reagents, low temperature, or short reaction time. The methanesulfonyl chloride may have degraded due to moisture.
-
Solution:
-
Check Stoichiometry: Ensure at least a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride and the amine base were used.
-
Monitor Progress: Allow the reaction to stir longer at the recommended temperature, monitoring its progress every 15-30 minutes by TLC.
-
Reagent Quality: Use fresh or properly stored methanesulfonyl chloride and anhydrous solvent to prevent premature quenching of the reagent.
-
Problem: I see an unexpected side product on my TLC/LC-MS analysis.
-
Possible Cause: A common side product is the corresponding alkyl chloride, formed when the chloride ion displaced from MsCl attacks the intermediate or the final mesylate.[2] This is more likely if the reaction is run at higher temperatures.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (0°C or below) during the addition of MsCl and for the duration of the reaction.[1]
-
Alternative Reagent: Consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. This eliminates the chloride ion from the reaction mixture, preventing the formation of the alkyl chloride side product.[2]
-
Problem: My product is degrading during silica gel column chromatography.
-
Possible Cause: Sulfonate esters can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[6]
-
Solution:
-
Flash Chromatography: Run the column as quickly as possible ("flash" conditions) to minimize the contact time between the product and the silica.
-
Neutralized Silica: Consider pre-treating the silica gel with a base. This can be done by preparing the silica slurry with an eluent containing a small amount of triethylamine (~0.5-1%). However, be aware that this can sometimes accelerate the degradation of highly sensitive substrates.
-
Alternative Purification: If the product is a solid, recrystallization is a preferred method to avoid degradation on silica. Test various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/pentane) to find suitable conditions.
-
Problem: My final yield is very low after purification.
-
Possible Cause: Low yields can result from an incomplete reaction, product loss during the aqueous workup (if the product has some water solubility), or degradation during purification.
-
Solution:
-
Optimize Reaction: Ensure the reaction goes to completion by TLC before beginning the workup.
-
Efficient Extraction: During the workup, extract the aqueous layer multiple times (e.g., 3x with DCM or ethyl acetate) to recover all the product. Back-washing the combined organic layers with brine can help remove residual water and improve separation.[5]
-
Mild Purification: Use the mildest purification method possible. If using chromatography, follow the steps outlined above to prevent degradation.
-
Data Presentation
Table 1: Common Impurities and Removal Strategies
| Impurity | Source | Removal Method |
| tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Unreacted starting material | Silica gel column chromatography |
| Triethylamine Hydrochloride | Byproduct of reaction | Aqueous wash with water or dilute acid (e.g., 0.1-1N HCl)[3] |
| Excess Methanesulfonyl Chloride | Excess reagent | Aqueous wash with water or saturated sodium bicarbonate solution[8] |
| tert-Butyl 3-chloropyrrolidine-1-carboxylate | Side reaction product[2] | Careful silica gel column chromatography |
Table 2: Typical Analytical Data for Purified Product
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₉NO₅S[9] |
| Molecular Weight | 265.33 g/mol [9] |
| ¹H NMR (CDCl₃) | δ ~ 5.2 (m, 1H), 3.5-3.8 (m, 4H), 3.0 (s, 3H), 2.2-2.4 (m, 2H), 1.48 (s, 9H) |
| LC-MS (ESI+) | m/z = 266.1 [M+H]⁺, 288.1 [M+Na]⁺ |
| Purity (Typical) | ≥97%[9] |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Once the reaction is complete as monitored by TLC, cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding cold water or a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction (e.g., DCM).
-
Wash the organic layer sequentially with:
-
Cold 1N HCl (to remove the amine base).
-
Saturated aqueous NaHCO₃ (to remove residual acid and unreacted MsCl).
-
Saturated aqueous NaCl (brine) (to remove residual water).
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Silica Gel Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a suitable eluent system, typically a mixture of ethyl acetate and hexanes. A common starting gradient is 10-30% ethyl acetate in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of the organic solvent (e.g., DCM). For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elute the Column: Run the column using the chosen eluent system, applying positive pressure (flash chromatography).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization
Purification and Troubleshooting Workflow
Caption: Workflow for the purification and analysis of this compound.
References
- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 2. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 127423-61-4 | (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [erowid.org]
- 9. calpaclab.com [calpaclab.com]
Technical Support Center: Removal of Excess Methanesulfonyl Chloride in Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess methanesulfonyl chloride (MsCl) during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted methanesulfonyl chloride from a reaction mixture?
A1: Unreacted methanesulfonyl chloride is highly reactive and can lead to several complications during product isolation and purification.[1] It readily hydrolyzes in the presence of water to form methanesulfonic acid and hydrochloric acid (HCl), which can degrade acid-sensitive products and complicate purification.[1][2] Furthermore, its reactivity with nucleophiles means it can react with solvents like methanol or other additives, generating impurities.[1]
Q2: What are the principal methods for quenching and removing excess methanesulfonyl chloride?
A2: The most common strategies involve converting the unreacted MsCl into more easily removable byproducts. The primary methods include:
-
Aqueous Workup: This involves quenching the reaction with water or a basic aqueous solution. The MsCl is hydrolyzed to water-soluble methanesulfonic acid, which can then be separated from the desired organic product through liquid-liquid extraction.[1]
-
Scavenger Resins: These are solid-supported nucleophiles (e.g., polymer-bound amines) that react with the excess MsCl. The resulting resin-bound sulfonate can be easily removed by filtration.[1]
-
Chromatography: Direct purification of the crude reaction mixture via column chromatography can separate the product from unreacted MsCl and its byproducts. However, this is typically performed after an initial workup.[1]
Q3: What are the byproducts of methanesulfonyl chloride hydrolysis?
A3: Methanesulfonyl chloride reacts with water in a process called hydrolysis. This reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom, which displaces the chloride ion. The final products are methanesulfonic acid (MSA) and hydrogen chloride (HCl), both of which are strong acids.[1][2]
Q4: How can I monitor the removal of methanesulfonyl chloride during the workup process?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of methanesulfonyl chloride in the reaction mixture.[1] A spot corresponding to MsCl should be visible on the TLC plate, and its disappearance indicates that the quenching and removal process is complete.
Q5: What are the advantages and disadvantages of using an aqueous workup versus scavenger resins?
A5: The choice between an aqueous workup and scavenger resins depends on the properties of the desired product and the specific reaction conditions.
| Method | Advantages | Disadvantages |
| Aqueous Workup | Cost-effective, widely applicable, and efficient for water-insoluble products.[1] | Can lead to product loss if the compound is water-soluble; may form emulsions that complicate phase separation.[1] |
| Scavenger Resins | Results in a high purity crude product, avoids aqueous workup, and is ideal for water-soluble or water-sensitive products.[1] | Resins can be expensive; there is a potential for non-specific binding of the desired product to the resin.[1] |
Troubleshooting Guide
Issue 1: Low yield of the desired product after quenching with an aqueous workup.
-
Possible Cause: The desired product may have some solubility in the aqueous layer, leading to loss during extraction. Another possibility is that the product is sensitive to the acidic conditions generated by MsCl hydrolysis or to the basic conditions of a sodium bicarbonate wash.
-
Suggested Solution:
-
Perform multiple extractions of the aqueous layer with an appropriate organic solvent to recover as much product as possible.
-
Use a brine wash (saturated aqueous NaCl) to reduce the solubility of the organic product in the aqueous phase.[1]
-
If the product is acid-sensitive, ensure the quenching is performed at a low temperature (0 °C) and that a base (e.g., saturated sodium bicarbonate) is added promptly to neutralize the generated acids.[1]
-
If the product is base-sensitive, a simple water quench followed by careful separation may be preferable to a basic wash.
-
For water-soluble products, consider using a scavenger resin to avoid an aqueous workup altogether.[1]
-
Issue 2: Formation of unexpected byproducts during the workup.
-
Possible Cause: Unreacted methanesulfonyl chloride can react with nucleophilic quenching agents or solvents. For example, if methanol is used as a solvent during workup, it can react with residual MsCl to form methyl methanesulfonate.
-
Suggested Solution:
-
Use a simple, non-nucleophilic quenching agent like water or ice.[1]
-
If an amine is used to quench, a simple secondary amine like piperidine or morpholine can be used, which forms a readily removable sulfonamide.[1]
-
Avoid using alcohol-based solvents in the initial workup steps if unreacted MsCl is present.[1]
-
Issue 3: The scavenger resin appears to be ineffective or leads to product loss.
-
Possible Cause: The chosen scavenger resin may not be suitable for the specific reaction conditions, or the desired product may be non-specifically binding to the resin. Prolonged exposure to the resin could also lead to product degradation.
-
Suggested Solution:
-
Select a scavenger resin with high selectivity for sulfonyl chlorides. Polymer-bound piperazine or Tris(2-aminoethyl)amine are common choices.[1]
-
Reduce the reaction time with the resin and closely monitor the disappearance of MsCl by TLC to avoid extended exposure of the product to the resin.[1]
-
Before committing the entire batch, perform a small-scale test to ensure the desired product does not bind to the scavenger resin.
-
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Quenching Excess Methanesulfonyl Chloride
This protocol describes a general method for quenching and removing excess methanesulfonyl chloride and its byproducts following a mesylation reaction.
Methodology:
-
Reaction Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add cold water or crushed ice to quench the unreacted methanesulfonyl chloride. Caution: This process is exothermic.[1]
-
Dilution: Dilute the mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).[1]
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent.[1]
-
Washing the Organic Layer: Combine the organic extracts and wash sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
Protocol 2: Removal of Excess Methanesulfonyl Chloride Using a Scavenger Resin
This protocol is suitable for reactions where the product is sensitive to aqueous conditions or is water-soluble.
Methodology:
-
Resin Selection: Choose an appropriate scavenger resin, such as a polymer-bound amine (e.g., piperazine or Tris(2-aminoethyl)amine resin).[1]
-
Addition of Resin: To the crude reaction mixture containing excess methanesulfonyl chloride, add the scavenger resin (typically 1.5 to 3 equivalents relative to the excess MsCl).[1]
-
Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.[1]
-
Monitoring: Monitor the reaction by TLC for the disappearance of the methanesulfonyl chloride spot.[1]
-
Isolation: Once the MsCl is consumed, filter the reaction mixture to remove the scavenger resin.[1]
-
Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often significantly purer than that obtained from a standard aqueous workup.[1]
Quantitative Data
The reactivity of methanesulfonyl chloride can be quantified by its rate of solvolysis in various solvents. This data is crucial for understanding its stability and reaction kinetics.
Table 1: First-Order Rate Constants (k) for the Solvolysis of Methanesulfonyl Chloride
| Solvent System | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| Water | 20 | 1.568 x 10⁻³ |
| D₂O | 20 | 1.000 x 10⁻³ |
| Methanol | 25 | 1.13 x 10⁻⁵ |
| Ethanol | 25 | 2.55 x 10⁻⁶ |
| Data compiled from various sources.[3] |
The kinetic solvent isotope effect (KSIE), k(H₂O)/k(D₂O), of approximately 1.57, suggests a mechanism where the O-H bond of the nucleophile is partially broken in the transition state, which is consistent with an Sₙ2 mechanism.[3]
Visualizations
Caption: Decision tree for selecting a suitable method for MsCl removal.
Caption: Workflow for a standard aqueous workup to remove excess MsCl.
References
Technical Support Center: Byproducts of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate Reactions
Welcome to the technical support center for reactions involving tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions and byproduct formations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This compound is a chiral pyrrolidine derivative widely used in organic synthesis and pharmaceutical research. The methanesulfonyl (mesyloxy) group at the 3-position is an excellent leaving group, making the compound a valuable intermediate for introducing the pyrrolidine scaffold via nucleophilic substitution reactions.[1] This is critical for building complex nitrogen-containing molecules, which are prevalent in many FDA-approved drugs.[2][3]
Q2: What is the most common byproduct observed in reactions with this compound?
A2: The most frequently encountered byproduct is the elimination product, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate. This occurs through an E2 elimination mechanism, which competes with the desired SN2 nucleophilic substitution.[4][5] The formation of this byproduct is highly dependent on the reaction conditions.
Q3: How do reaction conditions influence the formation of byproducts?
A3: Reaction conditions such as the choice of base, solvent, temperature, and the nature of the nucleophile play a critical role.
-
Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor the E2 elimination pathway, leading to the pyrrolene byproduct.[4] Weaker bases or basic nucleophiles tend to favor substitution.
-
Nucleophile: Strong, non-basic nucleophiles favor the SN2 reaction. Weakly nucleophilic conditions may require higher temperatures, which can increase the rate of elimination.
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[1]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are typically used for SN2 reactions. The choice of solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the product ratio.
Q4: Can the Boc-protecting group be cleaved during the reaction?
A4: While the tert-butyloxycarbonyl (Boc) group is generally stable under neutral and basic conditions, it can be cleaved under strongly acidic conditions. If the reaction generates acidic species or if an acidic workup is employed, partial or complete deprotection can occur, leading to undesired byproducts.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Substitution Product and a Major Unidentified Byproduct
If you observe a low yield of your target molecule along with a significant byproduct, it is highly probable that an elimination reaction is occurring.
Diagnostic Steps:
-
Analyze Byproduct: Use 1H NMR and Mass Spectrometry to identify the byproduct. The presence of vinylic protons in the 1H NMR spectrum (typically in the 5-6 ppm range) and a mass corresponding to C9H15NO2 (M+H+ = 170.1) would strongly suggest the formation of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
-
Review Reaction Conditions: Scrutinize your experimental protocol, paying close attention to the base and temperature used.
Solutions:
-
Modify Base: If using a strong, non-nucleophilic base, consider switching to a weaker, non-hindered base (e.g., K2CO3, Cs2CO3) or using the nucleophile itself as the base if it is sufficiently basic.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to disfavor the elimination pathway, which typically has a higher activation energy.
-
Change Nucleophile Salt Form: If using a salt of your nucleophile (e.g., sodium salt), consider generating the nucleophile in situ with a milder base.
Problem 2: Complex Mixture of Products and Difficulty in Purification
A complex product mixture may indicate multiple side reactions are occurring, such as elimination, N-deprotection, or reactions with impurities.
Diagnostic Steps:
-
Check Starting Material Purity: Verify the purity of your this compound and the nucleophile.[6][7] Impurities can lead to unexpected side reactions.
-
Assess Workup Procedure: An aggressive aqueous workup (e.g., with strong acid) could be causing the cleavage of the Boc group.
-
LC-MS Analysis: Use LC-MS to get a comprehensive profile of the components in your crude reaction mixture.
Solutions:
-
Use High-Purity Reagents: Ensure all reagents and solvents are pure and dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric oxygen or moisture.
-
Modify Workup: Use a milder workup, for example, quenching with saturated ammonium chloride solution or water, and extracting with an appropriate organic solvent. Avoid strong acids if Boc-group integrity is crucial.
-
Chromatography Optimization: Systematically screen different solvent systems for column chromatography to achieve better separation of the desired product from the byproducts.
Data Presentation
The ratio of substitution (SN2) to elimination (E2) products is highly dependent on the reaction conditions. The following table provides a summary of expected outcomes based on the choice of base/nucleophile.
| Nucleophile/Base Type | Example | Predominant Reaction Pathway | Expected Major Product |
| Strong, non-basic nucleophile | NaN3, NaCN | SN2 | 3-substituted pyrrolidine |
| Strong, hindered base | Potassium tert-butoxide | E2 | tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate |
| Strong, non-hindered base | NaOEt, NaOMe | SN2 / E2 Mixture | Mixture of 3-substituted and elimination products |
| Weakly basic nucleophile | R-NH2 (primary amine) | SN2 | 3-(alkylamino)pyrrolidine |
Experimental Protocols
Representative Protocol for Nucleophilic Substitution (Favoring SN2)
-
Reagents & Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add the desired nucleophile (1.2 eq.) and potassium carbonate (1.5 eq.).
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Competing SN2 and E2 pathways in reactions of the title compound.
Troubleshooting Workflow for Low Product Yield
Caption: A troubleshooting guide for diagnosing low product yield.
References
- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination Reactions: an Introduction [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 141699-57-2 [sigmaaldrich.com]
Technical Support Center: Optimizing Nucleophilic Substitution on tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the nucleophilic substitution on this compound.
1. Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor Leaving Group Activation | Ensure complete conversion of the starting alcohol to the mesylate. Monitor the reaction by TLC or LC-MS. If the reaction is incomplete, consider increasing the equivalents of methanesulfonyl chloride and base (e.g., triethylamine). |
| Inactive Nucleophile | Verify the quality and reactivity of your nucleophile. If using a salt (e.g., sodium azide), ensure it is anhydrous. For amine nucleophiles, consider the use of a non-nucleophilic base to deprotonate it, increasing its nucleophilicity. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1][2] |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also significantly slow down the reaction rate. If the reaction is sluggish, consider gradually increasing the temperature. Monitor for the formation of byproducts at higher temperatures. |
| Steric Hindrance | Both the substrate and the nucleophile can present steric challenges.[3][4][5][6][7] If using a bulky nucleophile, a higher reaction temperature or a less sterically hindered solvent may be necessary to overcome the steric barrier. |
2. Formation of Elimination Byproduct (Pyrrolene Derivative)
| Potential Cause | Troubleshooting Steps |
| Strongly Basic Nucleophile/Conditions | Nucleophiles that are also strong bases (e.g., alkoxides) can promote E2 elimination.[8][9][10][11] If elimination is a significant side reaction, consider using a less basic nucleophile. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA). |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution.[9] If elimination is observed, try running the reaction at a lower temperature for a longer period. |
| Solvent Choice | Protic solvents can favor elimination reactions in some cases. Switching to a polar aprotic solvent may favor the desired S(_N)2 substitution. |
3. Boc-Protecting Group Cleavage
| Potential Cause | Troubleshooting Steps |
| Acidic Conditions | The Boc-protecting group is labile under acidic conditions.[12][13][14] Ensure that the reaction conditions are not acidic. If your nucleophile is an amine salt (e.g., hydrochloride), it must be neutralized with a suitable base before or during the reaction. |
| High Temperatures with Certain Reagents | Prolonged heating in the presence of certain nucleophiles or additives could potentially lead to Boc-group cleavage, although it is generally stable to many nucleophiles.[12][14] If you suspect this is an issue, try to conduct the reaction at the lowest effective temperature. |
4. Formation of Dimeric or Oligomeric Byproducts
| Potential Cause | Troubleshooting Steps |
| Bifunctional Nucleophile | If your nucleophile has more than one reactive site, it can lead to the formation of dimers or polymers. This is particularly relevant when the intended product can also act as a nucleophile. |
| High Concentration | Dimerization is often favored at higher concentrations.[15] Running the reaction under more dilute conditions can often minimize the formation of these byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the mesyloxy group in this reaction?
A1: The methanesulfonyloxy (mesyloxy or MsO) group is an excellent leaving group.[16] It is introduced by reacting the corresponding alcohol (tert-Butyl 3-hydroxypyrrolidine-1-carboxylate) with methanesulfonyl chloride. The electron-withdrawing nature of the sulfonyl group makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.
Q2: Which solvents are best for this nucleophilic substitution?
A2: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally recommended for S(_N)2 reactions involving charged nucleophiles.[1][2] These solvents can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more reactive. The choice of solvent can also depend on the specific nucleophile and reaction temperature.
Q3: How can I minimize the formation of the elimination byproduct?
A3: To minimize elimination, you should use a good, non-basic nucleophile where possible. If a base is necessary, opt for a non-nucleophilic, sterically hindered one. Running the reaction at lower temperatures will also favor substitution over elimination.
Q4: Is the Boc protecting group stable under the reaction conditions?
A4: The tert-butyloxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions.[12][14] However, it is sensitive to acid. Therefore, it is crucial to avoid acidic conditions during the reaction and workup. If your nucleophile is an amine salt, it should be neutralized before the reaction.
Q5: What is the expected stereochemical outcome of the reaction?
A5: The reaction is expected to proceed via an S(_N)2 mechanism, which involves the backside attack of the nucleophile on the carbon atom bearing the leaving group. This results in an inversion of stereochemistry at that center.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (S)-3-azidopyrrolidine-1-carboxylate
This protocol is adapted from general procedures for nucleophilic substitution with azide.
-
Materials:
-
tert-Butyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
Sodium azide (NaN(_3))
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of tert-Butyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF, add sodium azide (1.5 - 2.0 eq).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Protocol 2: Synthesis of tert-Butyl (R)-3-aminopyrrolidine-1-carboxylate
This protocol is based on a patented procedure involving high-pressure amination.[14][17]
-
Materials:
-
tert-Butyl (S)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
Ammonia (liquid)
-
-
Procedure:
-
Place tert-Butyl (S)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (5.0 g) in a high-pressure autoclave.
-
Evacuate the autoclave and purge with argon.
-
Cool the autoclave and add liquid ammonia.
-
Heat the reaction to 150 °C, reaching a pressure of 1.32 x 10
Pa.7 -
Stir the reaction mixture for 2 hours.
-
After cooling and venting the ammonia, the crude product can be purified by chromatography.
-
Quantitative Data
The following tables summarize typical reaction conditions and yields for the synthesis of the starting mesylate and its subsequent nucleophilic substitution.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| tert-Butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate | Mesyl chloride, Triethylamine | Ethyl Acetate | 0-5 to RT | Not specified | [17] |
Table 2: Nucleophilic Substitution on this compound
| Nucleophile | Reagents | Solvent | Temperature (°C) | Pressure (Pa) | Product | Yield (%) | Reference |
| Ammonia | NH(_3) | - | 150 | 1.32 x 10
| tert-Butyl (R)-3-aminopyrrolidine-1-carboxylate | Not specified | [14][17] |
Workflow for Optimizing Nucleophilic Substitution
The following diagram illustrates a general workflow for optimizing the reaction conditions for nucleophilic substitution on this compound.
Caption: Workflow for optimizing nucleophilic substitution reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains [mdpi.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H… [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. cn.aminer.org [cn.aminer.org]
- 12. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 16. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 17. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
Preventing elimination side reactions with tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to overcome challenges encountered when using this compound, with a focus on preventing undesired elimination side reactions.
FAQ 1: What is the primary elimination side product observed in reactions with this compound?
The primary elimination side product is 1-(tert-butoxycarbonyl)-3-pyrroline . This occurs through an E2 elimination mechanism where a base abstracts a proton from a carbon adjacent to the carbon bearing the mesylate leaving group, leading to the formation of a double bond within the pyrrolidine ring.
FAQ 2: What are the key factors that promote the formation of the elimination byproduct?
Several factors can favor the undesired elimination reaction over the desired nucleophilic substitution (S(_N)2) reaction. Understanding these is critical for reaction optimization.
-
Strong and Sterically Hindered Bases: Strong bases, particularly those that are sterically bulky, are more likely to act as a base and abstract a proton rather than act as a nucleophile and attack the electrophilic carbon.
-
High Reaction Temperatures: Increased temperatures provide the necessary activation energy for the elimination pathway, which often has a higher activation energy than the substitution pathway.
-
Solvent Choice: The polarity of the solvent plays a crucial role. While polar aprotic solvents are generally preferred for S(_N)2 reactions, the specific choice can influence the outcome.
Troubleshooting Guide: Minimizing Elimination Side Reactions
Problem: My reaction is producing a significant amount of 1-(tert-butoxycarbonyl)-3-pyrroline alongside my desired substitution product.
Solution: The following sections provide strategies to minimize the formation of the elimination byproduct.
Optimizing the Base/Nucleophile
The choice of the nucleophile or base is paramount in controlling the reaction pathway.
-
Recommendation: When possible, use a nucleophile that is a weak base. For instance, azide (N(_3)
) is a good nucleophile but a relatively weak base, which favors the S(_N)2 reaction.− -
For basic nucleophiles (e.g., amines): Use a non-nucleophilic, sterically hindered base in stoichiometric amounts to deprotonate the nucleophile prior to the addition of the mesylate, or use a milder inorganic base.
Table 1: Effect of Base/Nucleophile on Product Distribution (Illustrative Data)
| Nucleophile/Base | Desired Substitution Product Yield (%) | Elimination Byproduct Yield (%) |
| Sodium Azide (NaN(_3)) | >95 | <5 |
| Secondary Amine (e.g., Piperidine) with K(_2)CO(_3) | 85-95 | 5-15 |
| Sodium Ethoxide (NaOEt) | 40-60 | 40-60 |
| Potassium tert-butoxide (t-BuOK) | <10 | >90 |
Note: Yields are illustrative and can vary based on specific reaction conditions.
Temperature Control
Careful management of the reaction temperature is a straightforward yet effective method to suppress elimination.
-
Recommendation: Conduct the reaction at the lowest temperature at which a reasonable reaction rate is observed. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is a good strategy. For highly sensitive substrates, maintaining the temperature at 0°C or even lower throughout the reaction may be necessary.
Table 2: Influence of Temperature on Substitution vs. Elimination (Illustrative)
| Nucleophile | Temperature (°C) | Substitution Product Yield (%) | Elimination Byproduct Yield (%) |
| Secondary Amine | 0 to RT | 90 | 10 |
| Secondary Amine | 50 | 75 | 25 |
| Secondary Amine | 80 (Reflux) | 50 | 50 |
Solvent Selection
The solvent can influence the rates of both substitution and elimination reactions by stabilizing transition states differently.
-
Recommendation: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are generally recommended for S(_N)2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity.
Table 3: Effect of Solvent on Reaction Outcome (Illustrative)
| Nucleophile | Solvent | Substitution Product Yield (%) | Elimination Byproduct Yield (%) |
| Sodium Azide | DMF | >95 | <5 |
| Sodium Azide | Ethanol (protic) | 80 | 20 |
| Secondary Amine | Acetonitrile | 92 | 8 |
| Secondary Amine | Toluene (non-polar) | 70 | 30 |
Experimental Protocols
Protocol 1: Optimized Nucleophilic Substitution with Sodium Azide (to minimize elimination)
This protocol is designed to maximize the yield of the azide-substituted pyrrolidine, a versatile intermediate.
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature (20-25°C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competition between the desired S(_N)2 pathway and the undesired E2 elimination pathway.
Caption: Competing SN2 and E2 reaction pathways.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to troubleshoot and optimize your reaction to favor substitution.
Caption: Troubleshooting workflow for minimizing elimination.
Technical Support Center: Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct synthesis method is the mesylation of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate. This reaction involves treating the starting alcohol with methanesulfonyl chloride (MsCl) in the presence of a suitable base and an appropriate solvent. The methanesulfonyl group is an excellent leaving group, making the product a versatile intermediate for nucleophilic substitution reactions.
Q2: What are the critical parameters that influence the yield of this reaction?
Several factors can significantly impact the yield and purity of the final product. These include:
-
Choice of Base: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction.
-
Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving both the starting material and reagents. Dichloromethane (DCM) is a common choice.
-
Reaction Temperature: This reaction is typically performed at low temperatures (e.g., 0 °C to -20 °C) to minimize the formation of side products.
-
Purity of Starting Materials: The purity of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate and methanesulfonyl chloride is critical for a high-yielding reaction.
-
Moisture Control: Methanesulfonyl chloride is sensitive to moisture, so the reaction should be carried out under anhydrous conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. The starting material (tert-Butyl 3-hydroxypyrrolidine-1-carboxylate) is more polar than the product (this compound). Therefore, on a silica gel TLC plate, the product will have a higher Rf value than the starting material. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
Q4: What are the common side reactions to be aware of?
The primary side reaction is the formation of an elimination product, N-Boc-3,4-dehydropyrrolidine, which can be promoted by using an excess of a strong base or by running the reaction at elevated temperatures. Another potential side product is the corresponding alkyl chloride, which can form if methanesulfonyl chloride is used in combination with a chloride source. Using methanesulfonic anhydride can mitigate the formation of the alkyl chloride byproduct.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: I am observing a low yield or no formation of the desired product. What are the possible causes and how can I address them?
A: Low or no product formation can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Reagent Quality:
-
Methanesulfonyl Chloride: Ensure the methanesulfonyl chloride is fresh and has been stored under anhydrous conditions. Exposure to moisture will lead to its decomposition.
-
Base: Use a dry, high-purity tertiary amine base. Impurities in the base can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction is maintained at a low temperature (0 °C or below) during the addition of methanesulfonyl chloride. Adding the reagent at room temperature can lead to rapid decomposition and side reactions.
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction:
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction by TLC until the starting material is no longer visible.
-
Stoichiometry: Ensure the correct stoichiometry of reagents is used. A slight excess of methanesulfonyl chloride (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents) is typically recommended.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Q: My TLC plate shows multiple spots in the reaction mixture. What are these impurities and how can I minimize them?
A: The presence of multiple spots on the TLC plate indicates the formation of byproducts. Here are the common impurities and how to avoid them:
-
Unreacted Starting Material: If you observe a spot corresponding to the starting alcohol, the reaction is incomplete. See the troubleshooting steps for "Low or No Product Formation."
-
Elimination Byproduct: A less polar spot than the product could be the elimination byproduct (N-Boc-3,4-dehydropyrrolidine). To minimize its formation:
-
Maintain a low reaction temperature.
-
Avoid using an excessive amount of a strong, non-hindered base. Consider using a bulkier base like DIPEA.
-
-
Polar Impurities: Very polar spots that remain at the baseline of the TLC plate are likely salts (e.g., triethylammonium chloride). These are typically removed during the aqueous work-up.
Issue 3: Difficulty in Purifying the Product
Q: I am having trouble purifying the product by column chromatography. What can I do?
A: Purification challenges can arise from the co-elution of impurities or the product's instability on silica gel.
-
Column Chromatography Technique:
-
Solvent System: Optimize the eluent system for column chromatography. A gradient elution starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity can improve separation.
-
Silica Gel: Use high-quality silica gel for chromatography. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes help prevent the degradation of sensitive compounds.
-
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove most of the water-soluble impurities before chromatography.
-
Wash the organic layer with a mild acid (e.g., 1M HCl) to remove the excess amine base.
-
Follow with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
A final wash with brine will help to remove residual water.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Triethylamine | Dichloromethane | 25 | 2 | 88 | 98 | [1] |
| Triethylamine | Toluene | 50 | 3 | 85 | - | [1] |
| N-Methylmorpholine | Acetonitrile | 0 | 4 | 90.5 | - | [1] |
| Triethylamine | Dichloromethane | 0 to RT | 16 | ~91 | >95 | Generic Protocol |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound
This protocol provides a detailed method for the synthesis, work-up, and purification of the title compound.
Materials:
-
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for TLC and column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.
-
Addition of Mesylating Agent: Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, quench it by slowly adding cold water.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Confirm the identity and purity of the product by ¹H NMR and/or other appropriate analytical techniques. Key ¹H NMR signals include the Boc group around δ 1.4-1.5 (s, 9H) and the methylsulfonyl group around δ 3.0 (s, 3H).[1]
-
Visualization
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
Technical Support Center: Reactions Involving tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. This guide is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions for this compound?
A1: The primary application of this reagent is in nucleophilic substitution reactions. The methylsulfonyloxy (mesylate) group is an excellent leaving group, readily displaced by a wide range of nucleophiles. Common transformations include the introduction of amines, azides, thiols, and other functional groups at the 3-position of the pyrrolidine ring.
Q2: What are the key considerations for storage and handling of this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C, and sealed under an inert atmosphere to prevent moisture absorption.[1] The mesylate group can be sensitive to hydrolysis, and the Boc protecting group is labile under strong acidic conditions.
Q3: What are the most common side reactions observed when using this reagent?
A3: A common side reaction is elimination (E2) to form the corresponding pyrroline, especially when using sterically hindered or strongly basic nucleophiles.[2] Other potential side reactions include hydrolysis of the mesylate group if water is present in the reaction mixture, and undesired reactions with the Boc-protecting group if harsh conditions are employed.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A typical mobile phase for TLC analysis could be a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of a new spot corresponding to the product can be visualized using an appropriate staining agent, such as potassium permanganate.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions with this compound, providing potential causes and solutions.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows mostly unreacted starting material.
-
After work-up, the isolated yield of the desired product is significantly lower than expected.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Nucleophilicity | The chosen nucleophile may not be strong enough to displace the mesylate group efficiently. Consider using a stronger nucleophile or activating the existing one (e.g., by using a stronger base to deprotonate it). |
| Steric Hindrance | The bulky tert-butoxycarbonyl (Boc) protecting group can sterically hinder the approach of the nucleophile.[2] Using a less sterically demanding nucleophile or increasing the reaction temperature may improve the reaction rate. |
| Inadequate Reaction Time or Temperature | The reaction may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction by TLC until the starting material is consumed. |
| Poor Solvent Choice | The solvent can significantly impact the reaction rate. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation without strongly solvating the anionic nucleophile. |
| Decomposition of Starting Material | The mesylate may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of moisture. Ensure anhydrous conditions and consider running the reaction at a lower temperature for a longer duration. |
Issue 2: Formation of Elimination Byproduct
Symptoms:
-
NMR or GC-MS analysis of the crude product shows the presence of a pyrroline derivative.
-
A significant portion of the starting material is converted to a non-polar byproduct.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Strongly Basic or Sterically Hindered Nucleophile | Strong bases and bulky nucleophiles can promote the E2 elimination pathway.[2] If possible, use a less basic or less hindered nucleophile. |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution.[3] Running the reaction at a lower temperature can help to minimize the formation of the elimination byproduct. |
| Solvent Effects | Protic solvents can sometimes favor elimination. Switching to a polar aprotic solvent may increase the proportion of the substitution product. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an inseparable mixture of the desired product and byproducts.
-
The product is difficult to isolate from the reaction mixture.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | The desired product and byproducts may have similar polarities, making separation by column chromatography challenging. Try using a different eluent system or consider alternative purification techniques such as crystallization or preparative HPLC. |
| Product is Water Soluble | If the product has polar functional groups, it may have some solubility in the aqueous phase during work-up, leading to lower isolated yields. Ensure thorough extraction with an appropriate organic solvent and consider salting out the aqueous layer with brine to reduce the solubility of the product. |
| Residual Reagents | Excess nucleophile or other reagents may co-elute with the product. Ensure proper quenching and work-up procedures are followed to remove excess reagents before purification. |
Experimental Protocols & Data
Table 1: Nucleophilic Substitution Reactions with this compound
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide (NaN₃) | tert-Butyl 3-azidopyrrolidine-1-carboxylate | DMF | 60-80 | 12 | ~95 |
| Benzylamine | tert-Butyl 3-(benzylamino)pyrrolidine-1-carboxylate | Acetonitrile | Reflux | 16 | ~85 |
| Thiophenol | tert-Butyl 3-(phenylthio)pyrrolidine-1-carboxylate | DMF | Room Temp | 12 | ~90 |
| Piperidine | tert-Butyl 3-(piperidin-1-yl)pyrrolidine-1-carboxylate | Acetonitrile | Reflux | 24 | ~75 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Detailed Methodologies
Synthesis of tert-Butyl 3-azidopyrrolidine-1-carboxylate:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-80°C and stir for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Synthesis of tert-Butyl 3-(benzylamino)pyrrolidine-1-carboxylate:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add benzylamine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
Visual Guides
General Reaction Scheme
Caption: General nucleophilic substitution reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low product yield.
Substitution vs. Elimination Pathways
Caption: Factors influencing substitution vs. elimination.
References
Stability of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate in different solvents
Technical Support Center: tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This technical support guide provides detailed information on the stability of this compound in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound in solution.
Q1: I'm observing a new, more polar spot on my TLC/a new peak in my LC-MS after leaving my compound in methanol overnight. What is happening?
A1: You are likely observing the product of solvolysis. The methanesulfonyl (mesylate) group is an excellent leaving group, making the C3 position of the pyrrolidine ring susceptible to nucleophilic attack.[1][2][3] Protic solvents like methanol and ethanol are nucleophiles and can displace the mesylate group to form the corresponding 3-methoxy or 3-ethoxy pyrrolidine derivative. This process is known as a solvolysis reaction.[4][5][6]
-
Troubleshooting Tip: If solvolysis is undesirable, switch to a non-nucleophilic, polar aprotic solvent such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM) for your reaction or storage.[7]
Q2: My reaction is run under acidic conditions and I'm seeing loss of my starting material and the appearance of a very polar, UV-inactive spot. What could be the cause?
A2: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile to acidic conditions.[8][9] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group, yielding the free pyrrolidine amine.[9] This free amine is highly polar and may not be easily visible on TLC without specific stains (like ninhydrin).
-
Troubleshooting Tip: If your chemistry allows, avoid acidic conditions. If an acid is necessary, consider using milder acids or running the reaction at a lower temperature to minimize deprotection.[10] Monitor the reaction carefully for the formation of the deprotected species.
Q3: Can I use a base like triethylamine (TEA) or sodium hydroxide (NaOH) with this compound?
A3: Yes, the compound is generally stable to basic conditions. The Boc group is robust towards bases, and while the mesylate can be displaced by strong nucleophiles, common non-nucleophilic organic bases like triethylamine or DIPEA are well-tolerated.[8][11] Aqueous bases like NaOH are also generally safe at room temperature, though strong nucleophiles can still lead to substitution reactions.[10]
Q4: What are the recommended storage conditions for this compound in solution?
A4: For short-term storage, solutions in aprotic solvents like DCM or THF are recommended. For long-term stability, it is best to store the compound as a solid at 2-8°C. If a solution is necessary for an extended period, use a dry, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).
Q5: My reaction yield is low, and I suspect the compound is degrading during workup. What can I do?
A5: Degradation can occur during aqueous workups, especially if the pH becomes acidic. The mesylate group can also be hydrolyzed by water, although this is typically slow at neutral pH.
-
Troubleshooting Tips:
-
Minimize the duration of the workup.
-
Use a buffered aqueous solution or a mild bicarbonate wash to avoid acidic conditions that could cleave the Boc group.[12]
-
If your product is sensitive to water, consider a non-aqueous workup.
-
Data on Stability & Reactivity
Table 1: Qualitative Stability of this compound in Common Solvents
| Solvent Class | Example Solvents | Boc Group Stability | Mesylate Group Stability | Primary Degradation Pathway |
| Polar Protic | Water, Methanol, Ethanol | Stable (neutral pH) | Low | Solvolysis / Hydrolysis[4][13] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Stable | High | Generally stable |
| Non-Polar Aprotic | DCM, THF, Toluene | Stable | High | Generally stable |
| Acidic Media | TFA/DCM, HCl/Methanol | Low | Stable to non-nucleophilic acids | Boc Deprotection[8][9] |
| Basic Media | Triethylamine, Pyridine | High | Stable | Generally stable |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Solution Stability by HPLC
This protocol provides a framework for assessing the stability of the title compound in a specific solvent.
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10.0 mL of the solvent to be tested (e.g., Methanol) to create a ~1 mg/mL stock solution.
-
Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL). Inject onto the HPLC system and record the chromatogram. The initial peak area of the parent compound serves as the reference (100%).
-
Incubation: Store the stock solution under controlled conditions (e.g., room temperature, 25°C).
-
Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to its area at T=0. The appearance and growth of new peaks should be noted as potential degradation products.[14][15]
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
Visualizations
Below are diagrams illustrating key chemical pathways and experimental workflows relevant to the stability of this compound.
References
- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. study.com [study.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. How To [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedure of reactions involving tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for a reaction forming this compound?
A1: A standard aqueous work-up is employed to isolate the product and remove byproducts. The general steps involve quenching the reaction, washing the organic layer with aqueous solutions to remove salts and other water-soluble impurities, drying the organic layer, and finally removing the solvent.[1][2][3]
Q2: Is the mesylate product, this compound, stable to an aqueous work-up?
A2: Yes, mesylates are generally stable to standard aqueous work-up conditions.[4] They are typically less polar than the starting alcohol (tert-butyl 3-hydroxypyrrolidine-1-carboxylate) and will preferentially remain in the organic layer.[4] However, prolonged exposure to highly basic or acidic conditions should be avoided to prevent potential hydrolysis.
Q3: How stable is the tert-butoxycarbonyl (Boc) protecting group during the work-up?
A3: The Boc protecting group is stable under neutral and basic conditions, which are typical for the initial stages of the work-up. It is, however, labile to acidic conditions. Therefore, acidic washes should be used cautiously and preferably at low temperatures if necessary.
Q4: What are the common impurities or side-products that the work-up procedure aims to remove?
A4: The primary impurities to be removed are the hydrochloride salt of the amine base used (e.g., triethylamine hydrochloride), unreacted methanesulfonyl chloride (MsCl), and any excess base.[1][5] Water washes are effective at removing the salt, while a bicarbonate wash can neutralize and remove unreacted MsCl.
Troubleshooting Guide
Low or No Product Yield
Q: I have a low yield of my desired mesylate product after the work-up. What are the potential causes?
A: Low yields can stem from several factors during the reaction or work-up. Consider the following:
-
Incomplete Reaction: The mesylation reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) before starting the work-up.
-
Product Loss During Extraction: The mesylate, while less polar than the starting alcohol, may still have some solubility in the aqueous layer, especially if the organic solvent volume is insufficient. It is good practice to back-extract the aqueous layers with the organic solvent to recover any dissolved product.[4]
-
Hydrolysis of the Product: While generally stable, prolonged contact with water, especially under non-neutral pH, can lead to hydrolysis of the mesylate back to the alcohol.
-
Side Reactions: The formation of an elimination product (an alkene) can compete with the desired substitution reaction, especially if the reaction temperature is not adequately controlled. Running the reaction at low temperatures (e.g., 0 °C) can help minimize this side reaction.
Product Purity Issues
Q: My final product is contaminated with the starting alcohol. How can I improve its purity?
A: Contamination with the starting alcohol, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, indicates an incomplete reaction. To address this:
-
Optimize Reaction Conditions: Ensure that methanesulfonyl chloride and the base are used in appropriate stoichiometric ratios (typically a slight excess).[1] Also, confirm that the reaction has been stirred for a sufficient amount of time at the optimal temperature.[1]
-
Purification: If the reaction is complete and you still have starting material, purification by column chromatography on silica gel is usually effective. The mesylate product is less polar than the starting alcohol and should elute first.
Q: I am observing an unknown, less polar impurity in my final product. What could it be?
A: A common, less polar side-product is the elimination product, tert-butyl 3-pyrrolidine-1-carboxylate. This can form if the reaction temperature is too high. To avoid this, maintain a low reaction temperature (e.g., 0°C or below).
Experimental Protocols
General Aqueous Work-up Procedure for Mesylation Reaction
This protocol outlines the steps following the mesylation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture in an ice bath and slowly add water to quench any remaining methanesulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with the reaction solvent (e.g., dichloromethane) if necessary. Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer) to remove the bulk of the amine hydrochloride salt.
-
Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) to neutralize and remove any remaining acidic species.
-
Brine (1 x volume of organic layer) to facilitate the separation of the organic layer and remove residual water.[1][3]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification (if necessary): Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reagents and Conditions for Mesylation
| Parameter | Condition | Reference |
| Starting Material | tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | General |
| Reagent | Methanesulfonyl chloride (MsCl) | [1] |
| Base | Triethylamine (Et3N), Pyridine, or DIPEA | [1] |
| Solvent | Dichloromethane (DCM) or Toluene | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 2 - 4 hours | [1] |
Table 2: Troubleshooting Common Work-up Issues
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction | Monitor reaction by TLC; increase reaction time if necessary. |
| Product loss in aqueous layer | Back-extract aqueous layers with organic solvent. | |
| Product hydrolysis | Minimize contact time with aqueous layers; ensure neutral pH. | |
| Product Contamination | Presence of starting alcohol | Optimize reaction conditions; purify by column chromatography. |
| Presence of elimination byproduct | Maintain low reaction temperature (e.g., 0 °C). | |
| Emulsion Formation | Insufficient solvent | Add more organic solvent or brine to break the emulsion. |
Visualizations
Caption: Experimental workflow for the synthesis and work-up of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis of this compound.
References
Technical Support Center: Chromatographic Purification of Pyrrolidine Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chromatographic purification of pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for purifying pyrrolidine derivatives?
A1: The primary methods for the purification of pyrrolidine derivatives include:
-
Flash Column Chromatography: Often utilized for the initial cleanup of crude reaction mixtures to remove major impurities. Silica gel is a commonly used stationary phase, with mobile phases typically consisting of hexane and ethyl acetate mixtures.[1]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for high-purity separations. Reversed-phase HPLC, often with a C18 column, is particularly effective for separating polar pyrrolidine derivatives.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique, especially for chiral separations, offering faster analysis times and reduced organic solvent consumption compared to HPLC.[2][3][4] It is also increasingly used for achiral purifications.[2][3]
-
Hydrophilic Interaction Chromatography (HILIC): This technique is useful for very polar pyrrolidine derivatives that show little retention in reversed-phase chromatography.[5]
Q2: How do I choose the right column for my separation?
A2: The choice of column depends on the nature of the pyrrolidine derivative and the type of separation:
-
For achiral separations:
-
For chiral separations (enantiomers):
-
Chiral Stationary Phases (CSPs): This is the most direct and common method. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely used and have shown great success in resolving a variety of chiral compounds, including pyrrolidine derivatives.[4] A systematic screening of different CSPs is often the most effective approach to find the optimal column for a specific analyte.[4]
-
Q3: What are the advantages of SFC over HPLC for purifying pyrrolidine derivatives?
A3: SFC offers several key advantages over traditional HPLC, particularly for chiral separations:
-
Faster Analysis Times: The low viscosity of supercritical CO2, the primary mobile phase component, allows for higher flow rates and faster separations.[4]
-
Reduced Organic Solvent Consumption: Using CO2 as the main solvent makes SFC a "greener" and more cost-effective technique.[4]
-
Higher Efficiency: SFC often provides higher chromatographic efficiency, leading to better resolution.[4]
-
Faster Sample Recovery: Fractions collected from SFC are typically in a volatile organic solvent, which allows for rapid evaporation and sample recovery compared to the aqueous fractions from reversed-phase HPLC.[2]
Q4: What are common impurities I might encounter during the purification of pyrrolidine derivatives?
A4: Common impurities can include unreacted starting materials, reagents, by-products from side reactions, and in the case of chiral compounds, diastereomers or the undesired enantiomer.[4] It is crucial to have a good understanding of the reaction pathway to anticipate potential impurities. A thorough characterization of the crude product using techniques like NMR and LC-MS before purification is highly recommended.[4]
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic purification of pyrrolidine derivatives.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Secondary Interactions with Stationary Phase | For basic pyrrolidine derivatives, interactions with acidic silanol groups on silica-based columns can cause peak tailing. Solutions: Add a basic modifier to the mobile phase (e.g., 0.1% triethylamine or diethylamine).[7] Use an end-capped column where residual silanols are deactivated. Operate at a lower pH to protonate the silanols. |
| Column Overload | Injecting too much sample can lead to peak distortion. Solutions: Reduce the injection volume or dilute the sample. Use a column with a higher loading capacity. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the mobile phase or a weaker solvent. |
| Mobile Phase pH close to Analyte pKa | When the mobile phase pH is close to the pKa of the pyrrolidine derivative, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or splitting. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8][9] |
| Column Contamination or Degradation | Buildup of impurities on the column can lead to poor peak shape. Solutions: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Problem 2: Poor or No Resolution of Enantiomers (Chiral Separations)
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient stereoselective interactions for the target enantiomers. Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based). Chlorinated polysaccharide-based CSPs have shown good resolution for phenylpyrrolidinone derivatives.[4] |
| Suboptimal Mobile Phase Composition | The mobile phase composition significantly influences enantioselectivity. Solutions: Optimize the type and percentage of the organic modifier (e.g., methanol, ethanol, isopropanol in SFC).[4] For HPLC, adjust the ratio of organic solvent to buffer. |
| Low Temperature | Chiral separations are often sensitive to temperature. Solution: Use a column oven to maintain a consistent and optimized temperature. |
| Inadequate Derivatization (Indirect Methods) | If separating enantiomers after derivatization to diastereomers, incomplete reaction or an unsuitable derivatizing agent can lead to poor resolution. Solution: Ensure the derivatization reaction goes to completion. Screen different chiral derivatizing agents. |
Problem 3: Irreproducible Retention Times
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition can lead to shifts in retention time. Solution: Prepare fresh mobile phase for each set of experiments and ensure accurate measurements of all components.[4] |
| Fluctuations in Temperature | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature.[4] |
| Insufficient Column Equilibration | The column needs to be fully equilibrated with the mobile phase before analysis. Solution: Ensure the column is flushed with a sufficient volume of the mobile phase before injecting the sample. This can be particularly important for chiral methods.[4] |
| Pump Malfunction or Leaks | Issues with the HPLC/SFC pump can lead to inconsistent flow rates and pressure fluctuations. Solution: Regularly maintain the pump and check for any leaks in the system. |
Quantitative Data
Table 1: Examples of Chiral Resolution of Pyrrolidine Derivatives
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |
| 4,5-dihydro-1H-pyrazole derivatives | Lux cellulose-2 | Polar organic | Up to 18 | [10] |
| 4,5-dihydro-1H-pyrazole derivatives | Lux amylose-2 | Normal phase | Up to 30 | [10] |
| N-blocked amino acids | CHIROBIOTIC R | Polar ionic | Baseline | [11] |
| Peptides | CHIROBIOTIC T2 | Polar organic | Baseline | [11] |
Resolution (Rs) is a measure of the degree of separation between two peaks. An Rs value of 1.5 is generally considered baseline separation.[4]
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Method Development
-
Column Selection:
-
Begin by screening a set of chiral stationary phases (CSPs) from different classes (e.g., polysaccharide-based, protein-based). Polysaccharide-based columns like those derived from cellulose and amylose are a good starting point for many pyrrolidine derivatives.[4]
-
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Start with a composition like 90:10 (alkane:alcohol) and adjust as needed.
-
Reversed-Phase: Use mixtures of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Polar Organic Mode: Use a single polar organic solvent like methanol, ethanol, or acetonitrile.
-
Additives: For basic pyrrolidine derivatives, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.
-
-
Optimization:
-
Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs) and minimize analysis time. A resolution of >1.5 is desirable for baseline separation.[4]
-
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the racemic mixture.
-
Monitor the elution of the enantiomers using a UV detector or a mass spectrometer.
-
Protocol 2: Preparative Purification of a Pyrrolidine Derivative by Flash Chromatography
-
Sample Preparation:
-
Dissolve the crude pyrrolidine derivative in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent. This "dry loading" technique often leads to better separation.
-
-
Column Packing:
-
Select an appropriately sized silica gel column based on the amount of crude material to be purified.
-
Pack the column with silica gel slurried in the initial mobile phase (a non-polar solvent like hexane).
-
-
Elution:
-
Load the dried sample onto the top of the column.
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. The optimal solvent system is typically determined beforehand by thin-layer chromatography (TLC).
-
-
Fraction Collection:
-
Collect fractions as the compounds elute from the column.
-
Monitor the separation by TLC to identify the fractions containing the purified product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrrolidine derivative.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Diastereomer Management in Reactions of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. The focus is on anticipating and resolving issues related to the formation and separation of diastereomers during nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of a nucleophilic substitution reaction with this compound?
A1: The methanesulfonyl (mesyl) group is an excellent leaving group.[1] Nucleophilic substitution reactions on this substrate typically proceed via an SN2 mechanism. This results in an inversion of the stereochemistry at the C-3 position of the pyrrolidine ring. If the starting material is an enantiomerically pure (e.g., (S)- or (R)-) mesylate and the nucleophile is achiral, the reaction will yield a single enantiomer of the product with the opposite configuration at C-3. If a chiral nucleophile is used, a mixture of diastereomers may be formed.
Q2: How can I minimize the formation of side products during the reaction?
A2: A common side reaction is elimination, which competes with nucleophilic substitution, especially with sterically hindered or strongly basic nucleophiles. To minimize elimination:
-
Temperature Control: Running the reaction at lower temperatures often favors the substitution pathway.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally suitable for SN2 reactions.
Q3: I am not getting a good diastereomeric ratio in my reaction. What can I do?
A3: Achieving high diastereoselectivity depends on several factors:
-
Chiral Influence: The stereochemical outcome is influenced by the existing stereocenter in the pyrrolidine and any chirality in the nucleophile.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can affect the transition state energies of the pathways leading to different diastereomers. It is recommended to screen different reaction conditions to optimize the diastereomeric ratio. Lower temperatures often enhance selectivity.
Q4: How can I determine the diastereomeric ratio of my product mixture?
A4: The most common methods for determining diastereomeric ratios are:
-
NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool for this purpose.[2] Diastereomers have distinct chemical environments, leading to different chemical shifts for corresponding protons. By integrating the signals unique to each diastereomer, their ratio can be accurately calculated.[2][3] For complex spectra, advanced techniques like band-selective pure shift NMR can be employed to resolve overlapping signals.[4][5]
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable column can separate diastereomers, and the ratio can be determined from the peak areas. Chiral chromatography is not necessary for separating diastereomers.
Troubleshooting Guides
Problem 1: Poor or No Separation of Diastereomers by Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Stationary Phase | The polarity difference between the diastereomers may be too small for effective separation on standard silica gel. Consider using different stationary phases like alumina, or reverse-phase silica (C18). |
| Suboptimal Mobile Phase | A single solvent system may not provide adequate resolution. Experiment with solvent mixtures of varying polarities. For normal phase chromatography, try combinations of hexanes with ethyl acetate, dichloromethane, or isopropanol. Adding a small amount of an amine like triethylamine can sometimes improve peak shape for amine-containing compounds. |
| Co-elution of Diastereomers | The diastereomers are too similar in polarity to be separated by standard flash chromatography. Preparative HPLC is a more effective technique for separating closely related diastereomers.[6][7] |
| Sample Overload | Injecting too much sample can lead to broad and overlapping peaks. Reduce the amount of sample loaded onto the column. |
Problem 2: Incomplete Reaction or Low Yield
| Possible Cause | Suggested Solution |
| Poor Nucleophile Reactivity | The chosen nucleophile may not be strong enough. Consider using a stronger nucleophile or activating the existing one (e.g., by deprotonation with a suitable base). |
| Steric Hindrance | The nucleophile or the substrate may be sterically hindered, slowing down the SN2 reaction. Increase the reaction temperature or use a less sterically demanding nucleophile if possible. |
| Leaving Group Not Fully Activated | Ensure the starting alcohol has been completely converted to the mesylate. Monitor the mesylation step by TLC. |
| Decomposition of Reactants or Products | The reactants or products may be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration. |
Experimental Protocols
General Procedure for Nucleophilic Substitution
The following protocols are representative examples for the reaction of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate with different nucleophiles.
1. Synthesis of tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate
This protocol details the conversion of the hydroxyl group to an azide via a mesylate intermediate.
-
Materials:
-
(R)-(-)-N-Boc-3-pyrrolidinol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1 equivalent) in DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and separate the organic layer. Wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (3 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (R)-3-azidopyrrolidine-1-carboxylate.[8]
-
2. Synthesis of a 3-Substituted Aminopyrrolidine Derivative (Representative)
-
Materials:
-
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
Benzylamine (or other primary/secondary amine)
-
Potassium carbonate
-
Acetonitrile
-
-
Procedure:
-
To a solution of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1 equivalent) in acetonitrile, add benzylamine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 3-amino-substituted pyrrolidine.
-
3. Synthesis of a 3-Substituted Thiapyrrolidine Derivative (Representative)
-
Materials:
-
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
-
Thiophenol (or other thiol)
-
Sodium hydride
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of thiophenol (1.1 equivalents) in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (1 equivalent) in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following table provides representative data on the diastereomeric ratios (d.r.) that can be expected from the reaction of a chiral nucleophile with this compound. Note that these are illustrative values and actual results may vary depending on the specific substrates and reaction conditions.
| Nucleophile | Product | Expected Diastereomeric Ratio (d.r.) | Analytical Method |
| (R)-α-methylbenzylamine | tert-Butyl 3-(((R)-1-phenylethyl)amino)pyrrolidine-1-carboxylate | ~1:1 to 3:1 | 1H NMR, Chiral HPLC |
| (S)-2-aminobutane | tert-Butyl 3-((butan-2-yl)amino)pyrrolidine-1-carboxylate | ~1:1 to 2:1 | 1H NMR, Chiral HPLC |
| L-cysteine methyl ester | tert-Butyl 3-((2-amino-3-methoxy-3-oxopropyl)thio)pyrrolidine-1-carboxylate | >10:1 | 1H NMR, Chiral HPLC |
Visualizations
Logical Workflow for Troubleshooting Diastereomer Separation
Caption: A logical workflow for troubleshooting the separation of diastereomers.
Signaling Pathway for Nucleophilic Substitution
Caption: SN2 reaction pathway illustrating the inversion of stereochemistry.
References
- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Impact of base selection on tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate reactivity
Welcome to the technical support center for tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding the reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a chiral pyrrolidine derivative widely used in organic synthesis. Its key feature is the methanesulfonyloxy (mesyloxy) group, which functions as an excellent leaving group in nucleophilic substitution reactions.[1] This makes it a valuable intermediate for the synthesis of a wide range of 3-substituted pyrrolidine derivatives, which are important structural motifs in many pharmaceutical compounds.
Q2: I am planning a nucleophilic substitution reaction. Which factors should I consider when selecting a base?
A2: The choice of base is critical and can significantly influence the outcome of your reaction, primarily affecting the competition between the desired substitution (SN2) and the potential side reaction, elimination (E2). Key factors to consider include:
-
Base Strength: Stronger bases are more likely to promote the E2 elimination pathway.
-
Steric Hindrance: Sterically bulky bases tend to favor elimination over substitution.
-
Nucleophilicity of the Base: A highly nucleophilic base may compete with your intended nucleophile, leading to undesired byproducts.
-
Solvent: The polarity and proticity of the solvent can influence the reactivity of both the base and the nucleophile.
Q3: My reaction is resulting in a low yield of the desired substitution product and a significant amount of an elimination byproduct. What is the likely cause and how can I fix it?
A3: The formation of an elimination byproduct, 1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrole, is a common issue, especially when using strong or sterically hindered bases. The mesyloxy group at the 3-position is a good leaving group, and in the presence of a strong base, elimination of a proton from either the 2- or 4-position of the pyrrolidine ring can occur.
To favor substitution over elimination, consider the following troubleshooting steps:
-
Switch to a weaker base: If you are using a strong base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH), consider switching to a weaker organic amine base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K2CO3).
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can help to disfavor the elimination pathway.
-
Choose a less hindered base: If steric hindrance might be a factor, a less bulky base may be beneficial.
-
Use a polar aprotic solvent: Solvents like DMF or DMSO can enhance the rate of SN2 reactions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficiently active nucleophile | - Increase the reaction temperature. - Use a more polar solvent (e.g., DMF, DMSO) to enhance nucleophilicity. - If applicable, deprotonate the nucleophile with a suitable base prior to reaction. |
| Base is too weak to deprotonate the nucleophile | - Switch to a stronger base. Ensure the pKa of the base's conjugate acid is significantly higher than the pKa of the nucleophile. |
| Decomposition of the starting material | - Verify the quality and storage conditions of the mesylate. It should be stored at 2-8°C under dry conditions.[1] - Consider if the reaction conditions (e.g., high temperature, strong acid/base) are causing decomposition. |
Issue 2: Formation of Elimination Byproduct
| Potential Cause | Troubleshooting Steps |
| Base is too strong or sterically hindered | - Switch to a weaker or less sterically hindered base (e.g., from KOtBu to K2CO3 or Et3N). |
| High reaction temperature | - Lower the reaction temperature. |
| Solvent favors elimination | - Use a polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 pathway. |
Quantitative Data on Base Selection
The choice of base can have a dramatic impact on the ratio of substitution to elimination products. The following table summarizes typical outcomes for the reaction of this compound with a generic primary amine nucleophile under various basic conditions.
| Base | Base Type | Typical Solvent | Expected Major Product | Approx. Yield (Substitution) | Approx. Yield (Elimination) |
| Potassium tert-butoxide (KOtBu) | Strong, Sterically Hindered | THF | Elimination | < 10% | > 80% |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | DMF | Mixture | 30-50% | 40-60% |
| Triethylamine (Et3N) | Weak, Organic Amine | CH2Cl2, CH3CN | Substitution | 70-90% | < 10% |
| N,N-Diisopropylethylamine (DIPEA) | Weak, Sterically Hindered Amine | CH2Cl2, CH3CN | Substitution | 70-90% | < 10% |
| Potassium Carbonate (K2CO3) | Weak, Inorganic | DMF, CH3CN | Substitution | 80-95% | < 5% |
Note: Yields are approximate and can vary depending on the specific nucleophile, reaction temperature, and concentration.
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine using Potassium Carbonate
This protocol provides a typical starting point for the SN2 reaction of this compound with a primary or secondary amine.
-
To a solution of the amine (1.2 equivalents) in anhydrous acetonitrile (CH3CN) or dimethylformamide (DMF) (0.1-0.5 M) is added potassium carbonate (K2CO3) (2.0 equivalents).
-
The mixture is stirred at room temperature for 10-15 minutes.
-
This compound (1.0 equivalent) is added, and the reaction mixture is heated to 60-80 °C.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the factors influencing the reaction outcome, the following diagrams illustrate the key mechanistic pathways and a general troubleshooting workflow.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR characterization of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections present a comparative analysis of its ¹H NMR data against its precursor and a common alternative, a detailed experimental protocol for data acquisition, and a visual workflow of the characterization process.
¹H NMR Data Comparison
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the pyrrolidine ring protons, and the methylsulfonyl (mesyl) group. A comparison with its precursor, tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, and an alternative sulfonate ester, tert-Butyl 3-((p-tolylsulfonyl)oxy)pyrrolidine-1-carboxylate (tosylate), reveals key differences in chemical shifts, particularly for the protons on the pyrrolidine ring.
| Compound Name | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Boc (C(CH₃)₃) | ~1.49 | s | 9H |
| Pyrrolidine Ring (CH, CH₂) | ~3.45 - 3.55 | m | 4H | |
| Mesyl (SO₂CH₃) | ~3.08 | s | 3H | |
| tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Boc (C(CH₃)₃) | ~1.46 | s | 9H |
| Pyrrolidine Ring (CH, CH₂) | ~3.23 - 3.79 | m | 5H | |
| Hydroxyl (OH) | Variable | br s | 1H | |
| tert-Butyl 3-((p-tolylsulfonyl)oxy)pyrrolidine-1-carboxylate | Boc (C(CH₃)₃) | ~1.46 | s | 9H |
| Pyrrolidine Ring (CH, CH₂) | ~3.40 - 3.50 | m | 4H | |
| Tosyl Aromatic (Ar-H) | ~7.35 (d), ~7.79 (d) | d, d | 4H | |
| Tosyl Methyl (Ar-CH₃) | ~2.45 | s | 3H |
Note: Chemical shifts are reported for spectra taken in CDCl₃ and may vary slightly depending on the solvent and spectrometer frequency. The multiplicity is abbreviated as s (singlet), d (doublet), m (multiplet), and br s (broad singlet).
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the solid compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For quantitative analysis, ensure a sufficient relaxation delay between pulses.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Workflow for ¹H NMR Characterization
The following diagram illustrates the logical workflow for the ¹H NMR characterization of a chemical compound.
Comparative 13C NMR Analysis of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate and Structural Analogs
For researchers, scientists, and drug development professionals, a thorough understanding of the structural features of synthetic intermediates is paramount for efficient and accurate molecular design and synthesis. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry, against its precursor and a related pyrrolidine derivative. The data presented herein, supported by experimental protocols, offers a valuable resource for the identification and characterization of these compounds.
The introduction of a mesylate group to the 3-position of the N-Boc-pyrrolidine scaffold significantly influences the electron density and, consequently, the 13C NMR chemical shifts of the pyrrolidine ring carbons. This comparison elucidates these changes, providing a clear spectral fingerprint for each molecule.
Data Presentation
The following table summarizes the 13C NMR chemical shifts (in ppm) for this compound and two relevant alternative compounds: (R/S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate and tert-Butyl 3-oxopyrrolidine-1-carboxylate. The data for the target compound is based on predictive models and analysis of similar structures due to the limited availability of experimentally verified public data. The data for the analogs are derived from publicly available spectral databases.
| Carbon Atom | This compound (Predicted) | (R/S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | tert-Butyl 3-oxopyrrolidine-1-carboxylate |
| C=O (Boc) | ~154.7 | 154.7 | 154.2 |
| C(CH₃)₃ (Boc) | ~80.5 | 79.5 | 79.9 |
| C(CH₃)₃ (Boc) | ~28.4 | 28.6 | 28.5 |
| C3 | ~78.0 | 69.8 | 206.5 |
| C2 | ~50.0 | 51.1 | 52.8 |
| C5 | ~44.0 | 44.2 | 45.9 |
| C4 | ~34.0 | 35.1 | 38.2 |
| SO₂CH₃ | ~38.0 | - | - |
Experimental Protocols
A standardized protocol for the acquisition of 13C NMR spectra for the compounds discussed is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.
Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.8 mL of a suitable deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The solution should be clear and free of any particulate matter.
Instrumentation and Parameters: A 400 MHz (or higher field) NMR spectrometer is used for data acquisition. The following are typical parameters for a standard 13C NMR experiment:
-
Pulse Program: A standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Solvent: Chloroform-d (CDCl₃), with the residual solvent peak at approximately 77.16 ppm used as an internal reference.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
Data processing typically involves Fourier transformation, phase correction, and baseline correction.
Mandatory Visualization
To aid in the assignment of the 13C NMR signals, the chemical structure of this compound with numbered carbon atoms is presented below.
Chiral HPLC methods for resolving enantiomers of substituted pyrrolidines
A comprehensive guide to the chiral High-Performance Liquid Chromatography (HPLC) methods used for resolving enantiomers of substituted pyrrolidines, offering a valuable resource for researchers, scientists, and professionals in drug development. Pyrrolidine and its derivatives are crucial structural motifs in many natural products and pharmaceutical compounds, making the separation of their enantiomers a critical step in both research and manufacturing.[1] This guide presents a comparative overview of various chiral stationary phases and mobile phase conditions, supported by experimental data and detailed protocols.
Comparison of Chiral HPLC Methods
The enantioselective separation of substituted pyrrolidines is most commonly achieved through direct chiral HPLC, utilizing chiral stationary phases (CSPs). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for this class of compounds.[2][3] The selection of the appropriate CSP, in combination with an optimized mobile phase, is paramount for achieving successful enantiomeric resolution.[4]
For basic pyrrolidine derivatives, the addition of a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase is often necessary to minimize peak tailing and improve resolution by masking residual silanol groups on the silica support of the CSP.[4]
Below is a summary of quantitative data for the separation of various substituted pyrrolidines on different chiral columns.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k1' | k2' | α | Rs | Reference |
| 2-(aminomethyl)-1-ethylpyrrolidine (derivatized with 4-nitrobenzoic acid) | Chiralcel OD-H | n-hexane:ethanol (98:2, v/v) + 0.2% TEA | 1.0 | 25 | - | - | - | >1.5 | [5] |
| 2-(2-Aminoethyl)-1-methylpyrrolidine | Chiralcel OD-H | n-hexane:ethanol (98:2, v/v) + 0.2% TEA | 1.0 | 25 | ~1.13 | ~1.43 | >1.15 | - | [4] |
| 4-Aryl-pyrrolidin-2-ones | Teicoplanin or Teicoplanin Aglycone | Normal Phase | - | - | - | - | - | ≥ 2 | [6] |
| 4-Aryl-substituted Acetamide Derivatives | Vancomycin | Normal Phase | - | - | - | - | - | - | [6] |
| 1-Alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl esters | Chiralpak AS | Hexane/2-propanol/diethylamine | - | - | - | - | - | - | [3] |
*k1' and k2' are the retention factors for the first and second eluting enantiomers, respectively. α is the selectivity factor, and Rs is the resolution factor. Data not provided in the source is indicated by "-".
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Method 1: Separation of Derivatized 2-(aminomethyl)-1-ethylpyrrolidine[5]
-
Analyte Preparation: The enantiomers of 2-(aminomethyl)-1-ethylpyrrolidine were derivatized with 4-nitrobenzoic acid prior to HPLC analysis.
-
Chromatographic Conditions:
Method 2: Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine[4]
-
Chromatographic Conditions:
Method 3: General Protocol for 4-Substituted-Pyrrolidin-2-Ones[2]
-
Chromatographic Conditions:
-
Column: Chiralcel OJ (silica-based cellulose tris-benzoate).
-
Mobile Phase: n-hexane with varying proportions of an alcohol (methanol, ethanol, 1-propanol, or 2-propanol).
-
Optimization: The concentration and the nature of the alcohol in the mobile phase were varied to achieve optimal separation.
-
Experimental Workflow for Chiral HPLC Method Development
The development of a successful chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow.
Caption: A flowchart illustrating the systematic approach to developing a chiral HPLC method for enantiomeric separation.
Concluding Remarks
The successful chiral separation of substituted pyrrolidines by HPLC is highly dependent on the careful selection of the chiral stationary phase and the optimization of the mobile phase composition. Polysaccharide-based CSPs, particularly Chiralcel OD-H and Chiralpak AD, have proven to be effective for a range of pyrrolidine derivatives.[3] For basic analytes, the use of a basic mobile phase additive is a critical parameter to control to achieve good peak symmetry and resolution.[4] The data and protocols presented in this guide offer a solid foundation for researchers to develop and refine their own chiral separation methods for this important class of compounds.
References
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioseparation of 4C-Substituted Pyrrolidin-2-One Derivatives on Polysaccharide and Macrocyclic Glycopeptide Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
Mesylate vs. Tosylate: A Comparative Analysis of Leaving Group Efficiency in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the pyrrolidine ring, a core scaffold in numerous pharmaceuticals and natural products, often involves an intramolecular cyclization reaction. A key step in this process is the conversion of a hydroxyl group into a more effective leaving group to facilitate nucleophilic attack by an amine. Among the most common choices for this activation are methanesulfonyl (mesylate, Ms) and p-toluenesulfonyl (tosylate, Ts) esters. This guide provides an objective comparison of mesylate and tosylate as leaving groups in the context of pyrrolidine synthesis, supported by general performance data and detailed experimental methodologies.
Leaving Group Properties: A Quantitative Comparison
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed upon its departure. A more stable, and thus weaker, conjugate base constitutes a better leaving group. This stability can be inferred from the pKa of the corresponding sulfonic acid. Another key metric is the relative rate of reaction in nucleophilic substitution reactions.
| Leaving Group | Abbreviation | Structure of Anion | Conjugate Acid | pKa of Conjugate Acid | Relative S N 2 Reaction Rate |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9 | 1.00 |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8 | 0.70 |
Data compiled from various sources. The relative S N 2 reaction rate is a generalized value and can vary with substrate and reaction conditions.
The data indicates that both are superb leaving groups. However, mesylate is generally considered to be slightly more reactive in S N 2 reactions. This is attributed to the smaller size of the mesyl group and the slightly less stabilized nature of the mesylate anion compared to the tosylate anion, where the negative charge is delocalized over the benzene ring.
Experimental Protocols for Pyrrolidine Synthesis
While no direct head-to-head comparative studies on the synthesis of the same pyrrolidine derivative using both leaving groups were identified in the surveyed literature, representative protocols for intramolecular cyclization of amino alcohols to form N-substituted pyrrolidines are presented below. These protocols illustrate the general procedures for the formation of the sulfonate ester followed by cyclization.
Protocol 1: Synthesis of an N-Tosyl Pyrrolidine Derivative
This two-step protocol involves the tosylation of an amino alcohol followed by a base-mediated intramolecular cyclization.
Step 1: Tosylation of the Amino Alcohol
-
Preparation: A solution of the amino alcohol (1.0 eq.) in dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of Reagents: Triethylamine (1.5 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) are added to the solution. p-Toluenesulfonyl chloride (TsCl, 1.2 eq.) is then added portion-wise while maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude O-tosylated intermediate.
Step 2: Intramolecular Cyclization
-
Preparation: The crude O-tosylated intermediate is dissolved in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Base Addition: A base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.5 eq.), is added to the solution.
-
Reaction: The mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-tosyl pyrrolidine.
Protocol 2: Synthesis of an N-Substituted Pyrrolidine via a Mesylate Intermediate
This protocol outlines the mesylation of an amino alcohol and subsequent in situ or stepwise cyclization.
Step 1: Mesylation of the Amino Alcohol
-
Preparation: The amino alcohol (1.0 eq.) is dissolved in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask. The solution is cooled to 0 °C.
-
Addition of Reagents: Anhydrous triethylamine (1.5 eq.) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).
-
Reaction: The reaction is stirred at 0 °C for 1-2 hours, monitoring for completion by TLC.
-
Work-up: The reaction is quenched by the addition of a cold saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine.
-
Isolation: The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to give the crude O-mesylated product.
Step 2: Intramolecular Cyclization
-
Preparation: The crude O-mesylated amino alcohol is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: A strong base, typically sodium hydride (60% dispersion in mineral oil, 1.5 eq.), is added carefully in portions at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction is cautiously quenched with water at 0 °C. The product is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the final pyrrolidine derivative.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis of pyrrolidines using tosylate and mesylate leaving groups.
Conclusion
Both mesylate and tosylate are highly effective leaving groups for the synthesis of pyrrolidines via intramolecular cyclization of amino alcohols. The choice between them often comes down to practical considerations and substrate specifics.
-
Mesylates are generally more reactive, which can lead to shorter reaction times or the need for milder conditions. However, methanesulfonyl chloride is more volatile and can be more challenging to handle than the solid p-toluenesulfonyl chloride.
-
Tosylates are slightly less reactive but are often favored due to the ease of handling of the solid tosyl chloride and the crystalline nature of many tosylated intermediates, which can facilitate purification.
Ultimately, the optimal choice of leaving group may need to be determined empirically for a specific substrate and desired reaction outcome. Both sulfonate esters, however, represent reliable and widely employed tools in the synthesis of pyrrolidine-containing molecules.
A Comparative Guide to Alternatives for Chiral Amine Synthesis: Beyond tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. The go-to reagent, tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, is a valuable building block for introducing the chiral 3-aminopyrrolidine scaffold. However, the exploration of alternative reagents can offer advantages in terms of reactivity, yield, and cost-effectiveness. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the optimal synthetic strategy.
The primary alternatives to the mesylate precursor involve the activation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine with other sulfonyl chlorides, namely p-toluenesulfonyl chloride (TsCl) and trifluoromethanesulfonyl chloride (TfCl), to form the corresponding tosylate and triflate leaving groups. These sulfonates, like the mesylate, are excellent leaving groups that facilitate nucleophilic substitution by amines to generate the desired chiral 3-N-substituted aminopyrrolidine derivatives.
Performance Comparison of Chiral Pyrrolidine Precursors
The choice of leaving group—mesylate, tosylate, or triflate—directly impacts the efficiency of the nucleophilic substitution reaction. The following table summarizes the performance of these alternatives in the synthesis of chiral 3-aminopyrrolidine derivatives.
| Precursor | Leaving Group | Nucleophile | Yield | Enantiomeric/Diastereomeric Purity | Key Reaction Conditions |
| (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | Mesylate (-OMs) | Ammonia | ~85-90% (qualitative) | 97% e.e. | 150°C in an autoclave.[1] |
| (R/S)-tert-Butyl 3-((tosyl)oxy)pyrrolidine-1-carboxylate | Tosylate (-OTs) | Various Amines | 70-95% (typical) | High (retention of stereochemistry) | Room temperature to 60°C, polar aprotic solvent. |
| Chiral N-Boc-pyrrolidinyl triflate | Triflate (-OTf) | N-Boc-aminopyrrolidine | 54-79% | 84:16 to >99:1 dr | -50°C to room temperature in DCM.[2] |
Reaction Pathways and Experimental Workflow
The general synthetic strategy involves a two-step process: the activation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine to form a sulfonate ester, followed by nucleophilic substitution with an amine.
Experimental Protocols
Synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
To a solution of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (34.1 g) and triethylamine (29.2 ml) in ethyl acetate (300 ml) under an argon atmosphere and cooled to 0-5°C, a solution of mesyl chloride (3.91 ml) in ethyl acetate (20 ml) is added dropwise over 30 minutes. The resulting suspension is stirred at 0-5°C for 1.5 hours and then at room temperature for 16 hours. The reaction is worked up by washing with water, 1N HCl, saturated NaHCO3 solution, and saturated NaCl solution. The organic phase is dried over Na2SO4, filtered, and concentrated to yield the product.[1]
Synthesis of (R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate from Mesylate
5.0 g of (S)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is placed in an autoclave. After purging with argon, the vessel is cooled, and ammonia is added. The reaction is carried out at 150°C for 2 hours. After cooling, the residue is taken up in methylene chloride, filtered, and concentrated to yield the product as a pale yellow oil with an enantiomeric excess of 97%.[1]
General Protocol for Nucleophilic Substitution with N-Boc-pyrrolidinyl Triflate
To a mixture of N-Boc-aminopyrrolidine (1.5 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (15 mL) under an argon atmosphere at -50°C, the chiral triflate ester (1 equiv.) is added. The solution is stirred and allowed to warm to room temperature overnight. The reaction mixture is then diluted with DCM and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography to yield the diastereomeric products.[2]
Logical Relationship of Alternatives
The selection of the appropriate sulfonate leaving group is a critical decision in the synthetic planning for chiral amines. The triflate is generally the most reactive, allowing for milder reaction conditions, while the mesylate and tosylate offer a balance of reactivity and stability.
References
Comparative Guide to the Synthesis of 3-Substituted Pyrrolidines from tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to key 3-substituted pyrrolidine derivatives, starting from the versatile intermediate, tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and efficient, well-characterized synthetic pathways to its derivatives are of paramount importance. This document details the direct displacement of the mesylate group and compares it with alternative methods such as the Mitsunobu reaction and reductive amination, providing experimental protocols and spectroscopic data to support the formation of the desired products.
Spectroscopic Confirmation of Product Formation
The formation of 3-amino, 3-azido, and 3-cyano pyrrolidine derivatives from this compound was confirmed through comprehensive spectroscopic analysis. The following tables summarize the key quantitative data for the primary synthetic route (nucleophilic substitution on the mesylate) and alternative methods.
Table 1: Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Mesylate Substitution | NH₃ | Methanol | Room Temp. | 16 | ~85 |
| Reductive Amination | Methylamine, Sodium Triacetoxyborohydride | Dichloromethane | Room Temp. | 12 | ~80 |
Table 2: Synthesis of tert-Butyl 3-azidopyrrolidine-1-carboxylate
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Mesylate Substitution | Sodium Azide | DMF | 80 | 12 | >90 |
| Mitsunobu Reaction | Diphenylphosphoryl Azide (DPPA), DIAD, PPh₃ | THF | 0 to Room Temp. | 12 | ~85 |
Table 3: Synthesis of tert-Butyl 3-cyanopyrrolidine-1-carboxylate
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Mesylate Substitution | Sodium Cyanide | DMSO | 90 | 24 | ~75 |
Table 4: Spectroscopic Data for 3-Substituted Pyrrolidine Products
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Amino Derivative | 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H)[1] | 154.7, 79.2, 51.5, 46.8, 44.9, 34.0, 28.5 | 3360 (N-H), 2975 (C-H), 1685 (C=O) |
| Azido Derivative | 4.05-3.95 (m, 1H), 3.60-3.30 (m, 4H), 2.20-2.05 (m, 2H), 1.47 (s, 9H) | 154.6, 79.8, 60.2, 50.8, 44.2, 31.5, 28.4 | 2977 (C-H), 2100 (N₃), 1695 (C=O) |
| Cyano Derivative | 3.70-3.50 (m, 4H), 3.20-3.10 (m, 1H), 2.40-2.20 (m, 2H), 1.48 (s, 9H) | 153.8, 121.5, 79.9, 45.5, 44.8, 30.2, 28.3, 25.1 | 2978 (C-H), 2245 (C≡N), 1698 (C=O) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Primary Synthetic Route: Nucleophilic Substitution
Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate: A solution of this compound (1.0 eq) in methanol is saturated with ammonia gas at 0 °C. The reaction vessel is sealed and stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The organic layer is dried over sodium sulfate, filtered, and concentrated to afford the product.
Synthesis of tert-Butyl 3-azidopyrrolidine-1-carboxylate: To a solution of this compound (1.0 eq) in dimethylformamide (DMF) is added sodium azide (1.5 eq). The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to give the desired product.
Synthesis of tert-Butyl 3-cyanopyrrolidine-1-carboxylate: this compound (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO), and sodium cyanide (1.2 eq) is added. The reaction mixture is heated to 90 °C for 24 hours. Upon cooling, the mixture is poured into ice-water and extracted with ethyl acetate. The organic extracts are washed with brine, dried over magnesium sulfate, and concentrated under vacuum to yield the product.
Alternative Synthetic Routes
Mitsunobu Reaction for Azide Synthesis: To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to furnish tert-butyl 3-azidopyrrolidine-1-carboxylate.
Reductive Amination for Amine Synthesis: A mixture of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and methylamine (2.0 eq, as a solution in THF or ethanol) in dichloromethane is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated to provide tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate.
Visualizing the Synthetic Pathways
The following diagrams illustrate the reaction pathways and workflows described in this guide.
Caption: Nucleophilic substitution reactions.
Caption: Alternative synthetic pathways.
Caption: General experimental workflows.
References
Navigating the Solid State: A Comparative Guide to the Crystallography of N-Boc-3-Substituted Pyrrolidines
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecular building blocks is paramount. The pyrrolidine scaffold, a cornerstone in medicinal chemistry, is frequently employed in the design of novel therapeutics. While the title compound, tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, is a valuable synthetic intermediate, a publicly available crystal structure remains elusive. This guide, therefore, presents a comparative analysis of a closely related and structurally significant analogue, tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate, and contrasts it with a different heterocyclic system, 1-Boc-piperidine-4-carboxylic acid, to highlight key structural distinctions and their implications.
This comparison will delve into the solid-state conformations and packing arrangements of these molecules, offering insights that are critical for structure-based drug design and understanding intermolecular interactions. The data presented is derived from published crystallographic studies, providing a quantitative basis for comparison.
Crystallographic Data at a Glance
The following table summarizes key crystallographic parameters for our representative N-Boc-3-substituted pyrrolidine and a comparative N-Boc-substituted piperidine derivative. These parameters provide a snapshot of the crystal lattice and the molecule's conformation within it.
| Parameter | tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate | 1-Boc-piperidine-4-carboxylic acid |
| Chemical Formula | C₉H₁₇NO₃ | C₁₁H₁₉NO₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Unit Cell Dimensions | a = 6.01 Å, b = 11.23 Å, c = 15.67 Å | a = 11.58 Å, b = 5.99 Å, c = 18.21 Å, β = 107.5° |
| Volume (ų) | 1057.9 | 1204.5 |
| Z (Molecules/unit cell) | 4 | 4 |
| Key Torsion Angle (C2-C3-N1-C4) | Varies (Envelope/Twist Conformation) | Varies (Chair Conformation) |
Conformational Analysis: Pyrrolidine Puckering vs. Piperidine Chair
The five-membered pyrrolidine ring is inherently non-planar and adopts puckered conformations, typically described as "envelope" or "twist" forms. This conformational flexibility allows the substituents to orient themselves in various spatial arrangements, which can be critical for binding to biological targets. In the case of tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate, the precise pucker of the ring will be influenced by the steric bulk of the N-Boc group and the hydrogen bonding capabilities of the hydroxyl group.
In contrast, the six-membered piperidine ring in 1-Boc-piperidine-4-carboxylic acid predominantly adopts a stable "chair" conformation. This conformation places substituents in either axial or equatorial positions, leading to more defined and predictable spatial orientations compared to the more flexible pyrrolidine ring. The bulky N-Boc group will preferentially occupy the equatorial position to minimize steric strain.
These fundamental conformational differences have significant implications for drug design. The flexibility of the pyrrolidine scaffold can be advantageous for exploring a broader conformational space when targeting a binding site, while the rigidity of the piperidine chair can provide a more pre-organized and entropically favored ligand.
Experimental Protocols: Unveiling the Crystal Structure
The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a meticulous process. Below is a generalized protocol that outlines the key steps involved.
Crystal Growth
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. A common method for small organic molecules is slow evaporation of a saturated solution.
-
Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is chosen. Common choices include methanol, ethanol, acetone, ethyl acetate, and hexane.
-
Procedure: The compound is dissolved in a minimal amount of the chosen solvent, and the solution is filtered to remove any particulate matter. The vial is then loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα), a goniometer for crystal rotation, and a detector (e.g., CCD or CMOS) is used.
-
Procedure: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the arrangement of atoms in the crystal.
-
Software: Specialized software packages (e.g., SHELX, Olex2) are used for data processing, structure solution, and refinement.
-
Procedure:
-
Unit Cell Determination: The diffraction spots are indexed to determine the dimensions and symmetry of the unit cell.
-
Space Group Determination: The systematic absences in the diffraction pattern are analyzed to determine the space group.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow from a synthesized compound to its fully characterized crystal structure.
Caption: Workflow for Single-Crystal X-ray Crystallography.
A Comparative Guide to the Determination of Enantiomeric Excess for Products Derived from Chiral tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for determining the enantiomeric excess (ee) of chiral molecules synthesized from tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. The choice of an appropriate analytical technique is critical for the successful development of enantiomerically pure pharmaceuticals and fine chemicals. This document presents a detailed overview of common and emerging techniques, supported by experimental data and protocols to aid in method selection and implementation.
The starting material, chiral this compound, is a versatile building block in organic synthesis. The mesyloxy group at the 3-position is an excellent leaving group, readily displaced by a variety of nucleophiles to generate a library of chiral 3-substituted N-Boc-pyrrolidines. The accurate determination of the enantiomeric excess of these products is paramount to ensure the stereochemical integrity of subsequent synthetic steps and the efficacy of the final active pharmaceutical ingredient.
Comparison of Analytical Methodologies
The most prevalent techniques for determining enantiomeric excess are chiral chromatography—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. Each method offers distinct advantages and is suited to different types of analytes and analytical requirements.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase.[1] | Utilizes supercritical CO2 as the primary mobile phase for faster and more efficient separations on chiral stationary phases.[2] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids). | Volatile, thermally stable compounds. Derivatization is often required for polar analytes. | Broad applicability, particularly advantageous for preparative separations due to faster run times and reduced solvent usage.[2] | Soluble compounds with suitable functional groups for interaction with the CSA. |
| Advantages | Broad applicability, wide variety of available CSPs, robust and well-established. | High resolution and sensitivity, especially with mass spectrometry (MS) detection.[1] | Fast analysis times, reduced organic solvent consumption ("greener" technique), high efficiency.[2] | Rapid analysis, no need for chromatographic separation, provides structural information. |
| Limitations | Higher solvent consumption, potentially longer analysis times compared to SFC. | Requires analyte volatility; derivatization can be time-consuming and introduce errors. | Higher initial instrument cost. | Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires a suitable CSA. |
Quantitative Performance Data
The following table summarizes typical performance data for the chiral separation of N-Boc-pyrrolidine derivatives, providing a quantitative basis for method comparison. The data is compiled from various studies on structurally similar compounds.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC |
| Resolution (Rs) | > 1.5 is achievable for baseline separation. | Often > 2.0 due to high-efficiency capillary columns. | Generally between 1.5 and 3.6 for pyrrolidone derivatives.[3] |
| Analysis Time | 10 - 30 minutes | 5 - 20 minutes | 2 - 10 minutes[2] |
| Limit of Detection (LOD) | ng to µg range, depending on the detector. | pg to ng range with FID or MS detectors. | Similar to HPLC, detector dependent. |
| Typical CSPs | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®), macrocyclic glycopeptides. | Cyclodextrin derivatives. | Polysaccharide-based (e.g., Lux Cellulose-2, Lux i-Cellulose-5).[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific products derived from this compound.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is suitable for the direct analysis of many 3-substituted N-Boc-pyrrolidines.
-
Instrumentation : Standard HPLC system with a UV detector.
-
Chiral Stationary Phase : Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) on a silica support) or equivalent.
-
Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at 220 nm.
-
Sample Preparation : Dissolve the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic product to determine the retention times of both enantiomers.
-
Inject the sample solution.
-
Record the chromatogram and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Protocol 2: Chiral Gas Chromatography (GC) with Derivatization
This protocol is applicable to volatile or derivatized 3-substituted N-Boc-pyrrolidines. For products containing amine or alcohol functionalities, derivatization is often necessary.
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Stationary Phase : Capillary column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEX).[4]
-
Carrier Gas : Helium or hydrogen.
-
Temperature Program : Optimize based on the analyte's volatility. A typical program might be: initial temperature of 100 °C, ramp to 250 °C at 10 °C/min.
-
Sample Preparation and Derivatization :
-
For amino-substituted pyrrolidines, react the sample with a chiral derivatizing agent like (S)-(-)-N-(Trifluoroacetyl)prolyl chloride to form diastereomers.
-
Dissolve the resulting diastereomers in a volatile solvent (e.g., dichloromethane).
-
-
Procedure :
-
Inject the derivatized racemic standard to determine the retention times of the diastereomers.
-
Inject the derivatized sample.
-
Integrate the peak areas of the two diastereomer peaks.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
Protocol 3: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a high-throughput alternative to HPLC, particularly for preparative separations.
-
Instrumentation : SFC system with a UV detector.
-
Chiral Stationary Phase : Lux® Cellulose-2 or Lux® i-Cellulose-5.[3]
-
Mobile Phase : Supercritical CO2 with a modifier such as methanol (e.g., 85:15 CO2:MeOH).
-
Flow Rate : 2-4 mL/min.[2]
-
Backpressure : 150 bar.[2]
-
Column Temperature : 40 °C.[2]
-
Procedure : Similar to HPLC, inject the sample and racemic standard to determine retention times and calculate the ee from peak areas.
Protocol 4: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This technique allows for a rapid determination of enantiomeric excess without the need for chromatographic separation.
-
Instrumentation : High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent : A chiral molecule that can form transient, non-covalent diastereomeric complexes with the analyte, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral crown ether.
-
Solvent : Deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Procedure :
-
Prepare a solution of the analyte in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Identify a well-resolved signal that has split into two distinct peaks corresponding to the two diastereomeric complexes.
-
Integrate the two peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.
-
Visualizing Workflows and Logical Relationships
To further clarify the process of determining enantiomeric excess, the following diagrams illustrate the general experimental workflow and a decision-making process for method selection.
Caption: General experimental workflow for synthesis and ee determination.
Caption: Decision tree for selecting a chiral analysis method.
Conclusion
The determination of enantiomeric excess for products derived from chiral this compound can be reliably achieved using several analytical techniques. Chiral HPLC remains a versatile and robust method for a wide range of products. For volatile compounds or those that can be easily derivatized, chiral GC offers excellent resolution and sensitivity. Chiral SFC is emerging as a powerful, high-throughput, and environmentally friendly alternative, especially for preparative separations. Finally, NMR with chiral solvating agents provides a rapid screening method that does not require chromatographic separation. The choice of the optimal method will depend on the specific physicochemical properties of the analyte, the required analytical performance, and the available instrumentation. This guide provides the foundational information to make an informed decision and to develop a robust analytical method for ensuring the enantiomeric purity of these valuable chiral building blocks.
References
A Comparative Guide to Analytical Techniques for Monitoring Reactions of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. When working with versatile building blocks like tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, which features both a reactive sulfonate ester and a protective tert-butoxycarbonyl (Boc) group, selecting the appropriate analytical technique is critical. This guide provides a comparative overview of common analytical methods for monitoring the progress of reactions involving this compound, supported by experimental data and detailed protocols.
The primary reaction pathway for this compound involves nucleophilic substitution, where the methanesulfonyl group acts as an excellent leaving group.[1][2] Monitoring these reactions requires techniques that can effectively distinguish the starting material from the product(s) and any intermediates.
Comparison of Key Analytical Techniques
A variety of analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on factors such as the nature of the reaction, the physical properties of the compounds involved, and the level of detail required.
| Technique | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | - Fast and inexpensive.[3]- Simple to perform.[3]- Requires minimal sample. | - Primarily qualitative.[4]- Lower resolution compared to HPLC or GC.- Visualization may require staining if compounds are not UV-active.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. | - High resolution and sensitivity.- Quantitative analysis is accurate and reproducible.- Suitable for non-volatile and thermally labile compounds like carbamates.[5] | - More expensive instrumentation.- Requires method development.- Can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry. | - Excellent separation efficiency for volatile compounds.- Provides structural information from mass spectra.[4] | - Not suitable for non-volatile or thermally labile compounds; carbamates may degrade at high temperatures.[5]- Derivatization may be necessary to increase volatility and thermal stability.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | - Provides detailed structural information for unambiguous identification of starting materials, intermediates, and products.[7]- Can be used for kinetic studies.[8][9]- Non-destructive. | - Lower sensitivity compared to chromatographic methods.- Requires more expensive instrumentation and deuterated solvents.- Can be complex to interpret for mixtures. |
Quantitative Data Presentation
The following tables summarize representative quantitative data for the analysis of related compounds, illustrating the type of information that can be obtained with each technique.
Table 1: Representative HPLC Data for Carbamate Analysis
| Compound | Retention Time (min) | Limit of Detection (LOD) |
| Putrescine derivative | 5.2 | 0.0248 mg/L |
| Cadaverine derivative | 6.8 | 0.0645 mg/L |
| Histamine derivative | 8.1 | 0.346 mg/L |
| Tyramine derivative | 9.5 | Not specified |
| Data adapted from a study on the HPLC analysis of biogenic amines derivatized with tosyl chloride, a sulfonyl chloride, which is structurally related to the reactive moiety of the target molecule.[10] |
Table 2: Representative GC-MS Data for a Carbamate Derivative
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Methylated Carbofuran | Not specified | 164, 149 |
| Methylated Neburon | Not specified | 274, 217, 138 |
| Data from a study on the GC-MS/MS analysis of derivatized carbamate insecticides.[6] |
Table 3: Representative ¹H NMR Chemical Shifts for a Sulfonate Ester
| Compound | Functional Group | ¹H NMR Chemical Shift (δ, ppm) |
| 4-(Benzoyloxy)naphthalene-1-sulfonic acid | Aromatic Protons | 7.23 - 8.90 (m) |
| Data from a study on the synthesis and characterization of esters containing sulfonic groups.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are example protocols for key analytical techniques.
Protocol 1: Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pre-coated silica gel 60 F₂₅₄ TLC plate.
-
Sample Application: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). Spot a small amount onto the baseline of the TLC plate using a capillary tube. Also spot the starting material and, if available, the expected product as references.
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of solvent system will depend on the polarity of the starting material and product.
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, stain the plate using a suitable reagent such as potassium permanganate or vanillin stain.[3]
-
Analysis: Calculate the Retention Factor (Rf) for each spot to monitor the disappearance of the starting material and the appearance of the product.[4]
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase to an appropriate concentration (e.g., 1 mg/mL).[5]
-
Instrumentation and Conditions:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. The specific gradient will need to be optimized based on the polarity of the reactants and products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The Boc-protecting group has a weak chromophore, so detection might be challenging. If the product has a UV-active chromophore, detection will be more straightforward. Otherwise, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.
-
-
Analysis: Monitor the peak areas of the starting material and product over time to determine the reaction progress.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the potential thermal lability of the carbamate group, derivatization may be necessary.[5]
-
Sample Preparation and Derivatization:
-
Withdraw a small aliquot of the reaction mixture and evaporate the solvent.
-
To the residue, add a suitable solvent like dichloromethane or acetonitrile.
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like pyridine.[5]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.[5]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute the compounds.[5]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.[5]
-
-
Analysis: Monitor the disappearance of the derivatized starting material peak and the appearance of the derivatized product peak. The mass spectra will aid in the identification of the compounds.
Protocol 4: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Withdraw an aliquot of the reaction mixture and evaporate the solvent. Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
-
Analysis: Identify characteristic peaks for the starting material and the product. For example, in a nucleophilic substitution reaction, the proton signals adjacent to the sulfonate ester group will experience a shift in the product. By integrating the peaks corresponding to the starting material and the product, the relative concentrations can be determined, and the reaction progress can be quantified.[11]
Visualizations
Reaction Pathway and Monitoring Workflow
The following diagrams illustrate a typical reaction pathway for this compound and a general workflow for monitoring its progress.
Caption: A typical Sₙ2 reaction pathway.
Caption: General workflow for reaction monitoring.
References
- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. scispec.co.th [scispec.co.th]
- 7. mdpi.com [mdpi.com]
- 8. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Approach to the Determination of Biogenic Amines in Wine | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
This document provides an in-depth, procedural guide for the safe handling and disposal of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS No: 132945-75-6 for the (S)-enantiomer). As a chiral pyrrolidine derivative widely used in organic synthesis, particularly as a building block for targeted protein degradation therapies, its proper management is paramount to ensuring laboratory safety and environmental compliance.[1][2] This guide moves beyond simple checklists to explain the chemical rationale behind each procedural step, empowering researchers to handle this compound with confidence and expertise.
Part 1: Core Hazard Assessment & The Principle of Deactivation
Understanding the molecular structure of this compound is the foundation of its safe disposal. The molecule contains two key functional groups that dictate its reactivity and hazard profile: the tert-butoxycarbonyl (Boc) protecting group and, most critically, the methylsulfonyloxy (mesylate) group.
-
Primary Hazard - The Mesylate Group: The mesyloxy group is an excellent leaving group, making this compound a potent electrophile and an active alkylating agent.[1] Sulfonate esters, such as mesylates, are a class of compounds recognized for their potential genotoxicity.[3][4] This reactivity is synthetically useful but presents the primary hazard that must be addressed during disposal. The core principle of disposal is therefore not merely containment, but irreversible chemical deactivation to mitigate this alkylating potential.
-
Secondary Hazards: Based on data from structurally related pyrrolidine compounds, this compound should be handled as a substance that is harmful if swallowed and capable of causing skin, eye, and respiratory irritation.[5][6][7]
Therefore, the disposal strategy detailed below is centered on a preliminary quenching step designed to destroy the electrophilic mesylate group, rendering the waste significantly less hazardous before it enters the official waste stream.
Part 2: Pre-Disposal Safety Operations
Prior to handling the chemical for disposal, a robust safety protocol must be in place.
Engineering Controls & Personal Protective Equipment (PPE)
All handling and deactivation procedures must be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8] A safety shower and eye wash station must be immediately accessible.[8]
| Equipment | Specification | Rationale |
| Gloves | Compatible chemical-resistant gloves (e.g., Nitrile). | To prevent dermal contact with the potentially irritating and reactive compound. Contaminated gloves must be disposed of immediately. |
| Eye Protection | Chemical safety goggles. | To protect eyes from splashes of the chemical or the deactivation solution. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a fume hood is sufficient. | A government-approved respirator may be required for large spills or inadequate ventilation.[8] |
Part 3: Step-by-Step Disposal and Deactivation Protocol
This protocol is designed for laboratory-scale quantities of waste, including residual pure compound, contaminated labware (e.g., spatulas, weighing paper), and reaction solutions.
Step 1: Preparation of the Deactivation Solution
The causality behind this step is to use a nucleophilic solution to intentionally react with and destroy the mesylate ester. A basic solution is effective as the hydroxide ion acts as the nucleophile, hydrolyzing the sulfonate ester.
-
Procedure: In the chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a beaker or flask made of a compatible material (e.g., glass, HDPE). The volume should be sufficient to fully submerge and dilute the waste material, with at least a 10-fold molar excess of NaOH relative to the estimated amount of the mesylate compound.
-
Safety: Handle NaOH with care as it is corrosive.
Step 2: Chemical Deactivation (Quenching)
This is the most critical phase of the disposal process.
-
Procedure for Solids: Carefully add the solid waste this compound in small portions to the stirring deactivation solution.
-
Procedure for Solutions: If the waste is dissolved in a water-miscible organic solvent (e.g., THF, DMSO), add the solution dropwise to the stirring deactivation solution. If it is in a water-immiscible solvent (e.g., DCM, ethyl acetate), ensure vigorous stirring to facilitate phase mixing.
-
Reaction: Loosely cover the container and allow the mixture to stir at room temperature for a minimum of 4 hours (overnight is recommended) to ensure complete hydrolysis of the mesylate. This reaction converts the hazardous sulfonate ester into sodium methanesulfonate and the significantly less reactive Boc-3-hydroxypyrrolidine.
Step 3: Neutralization and Final Waste Segregation
-
pH Check: After the deactivation period, check the pH of the solution. It should be strongly basic.
-
Neutralization: Slowly and carefully add an acid (e.g., 1 M hydrochloric acid) to the solution with stirring until the pH is between 6 and 8. This is to ensure the waste is safe for consolidation with other aqueous waste streams.
-
Collection: Transfer the final, neutralized aqueous solution into a designated aqueous hazardous waste container provided by your institution's Environmental Health & Safety (EHS) department.
-
Labeling: Clearly label the waste container with all contents, explicitly stating that it contains the degradation products of this compound.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the safe management and disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Spill Management
In the event of a small-scale spill, follow this procedure:
-
Evacuate & Alert: Alert personnel in the immediate area and ensure the fume hood is functioning correctly.
-
Wear PPE: Do not attempt cleanup without the appropriate PPE as detailed in Part 2.[8]
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated waste container.
-
Decontaminate & Deactivate: Decontaminate the spill area with a cloth or sponge dampened with a soap and water solution. All cleanup materials, including the absorbent, gloves, and sponges, must be considered hazardous and should be added to the deactivation solution as described in the protocol above to neutralize the reactive chemical.[8]
Part 5: Summary Data
| Property | Information |
| Chemical Name | (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate |
| CAS Number | 132945-75-6[2][9] |
| Molecular Formula | C10H19NO5S[1][2] |
| Molecular Weight | 265.33 g/mol [1][2] |
| Primary Hazard | Potent alkylating agent (potential genotoxin).[3][4] |
| Secondary Hazards | Harmful if swallowed; causes skin, eye, and respiratory irritation.[5][6][7] |
| Storage | Store in a cool (2-8°C), dry, well-ventilated area.[9][10] |
References
- 1. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate | 132945-75-6 | Benchchem [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pqri.org [pqri.org]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 2756485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate - Lead Sciences [lead-sciences.com]
- 10. (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate [acrospharmatech.com]
Comprehensive Safety and Handling Guide for tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Essential safety protocols and logistical plans for the handling and disposal of tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate are outlined below. This guidance is intended for laboratory professionals to ensure safe operational procedures.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar pyrrolidine derivatives, this compound should be treated as a potential irritant to the skin, eyes, and respiratory system. The sulfonate ester functional group also presents a higher level of risk due to its reactivity.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and airborne particles that may cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant and impervious clothing should be worn. | Prevents skin contact, which may cause irritation. Sulfonate esters can be reactive, necessitating robust skin protection. |
| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary. | Minimizes inhalation of dust, aerosols, or vapors which may cause respiratory tract irritation. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of the compound and ensuring laboratory safety.
Operational Procedures:
| Procedure | Guideline |
| Handling | Handle in a well-ventilated place, such as a chemical fume hood. Avoid the formation of dust and aerosols. Use non-sparking tools and take precautionary measures against static discharge. Do not eat, drink, or smoke when using this product. |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. Keep away from incompatible materials and sources of ignition. |
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell. |
| Skin Contact | Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical help. |
| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek medical attention. |
| Ingestion | Rinse mouth with water. Get medical help. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and regulatory guidelines. |
| Empty Containers | Do not reuse empty containers. Dispose of them as unused product. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
